Product packaging for Clevudine(Cat. No.:CAS No. 163252-36-6)

Clevudine

Katalognummer: B1669172
CAS-Nummer: 163252-36-6
Molekulargewicht: 260.22 g/mol
InChI-Schlüssel: GBBJCSTXCAQSSJ-XQXXSGGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Clevudine is a pyrimidine 2'-deoxyribonucleoside.
This compound is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, this compound is phosphorylated to its active metabolites, this compound monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This compound has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2O5 B1669172 Clevudine CAS No. 163252-36-6

Eigenschaften

IUPAC Name

1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJCSTXCAQSSJ-XQXXSGGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057659
Record name Clevudine
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Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163252-36-6
Record name Clevudine
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URL https://commonchemistry.cas.org/detail?cas_rn=163252-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Clevudine [USAN:INN]
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Record name Clevudine
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URL https://www.drugbank.ca/drugs/DB06683
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Record name Clevudine
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Record name CLEVUDINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN51MVP5F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Intracellular Journey of Clevudine: A Technical Guide to its Phosphorylation and Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevudine, a nucleoside analog of the unnatural L-configuration, is a potent inhibitor of hepatitis B virus (HBV) replication. Its antiviral activity is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (CLV-TP). This technical guide provides an in-depth exploration of the intracellular phosphorylation cascade of this compound, detailing the enzymatic players, kinetic parameters, and experimental methodologies used to elucidate this critical activation pathway. A comprehensive understanding of this process is paramount for the rational design of novel nucleoside analogs and the optimization of antiviral therapies.

The Phosphorylation Cascade of this compound

This compound, as a prodrug, requires a series of three sequential phosphorylation steps to become pharmacologically active. This process is exclusively mediated by host cellular kinases. The pathway initiates with the formation of this compound monophosphate (CLV-MP), followed by the synthesis of this compound diphosphate (CLV-DP), and culminates in the production of the active moiety, this compound triphosphate (CLV-TP)[1][2].

The conversion of this compound to its active triphosphate form occurs within the host cell, primarily in hepatocytes[3]. The active this compound triphosphate then inhibits the HBV DNA polymerase, effectively terminating viral DNA synthesis[1][2].

Enzymatic Machinery of this compound Phosphorylation

The intracellular phosphorylation of this compound is a multi-step process catalyzed by a series of host cell kinases:

  • Step 1: this compound → this compound Monophosphate (CLV-MP) This initial and often rate-limiting step is catalyzed by two key enzymes: thymidine kinase 2 (TK2) , a mitochondrial enzyme, and deoxycytidine kinase (dCK) [4]. Both enzymes are crucial for the salvage pathway of nucleoside metabolism. While both enzymes can phosphorylate this compound, their relative contributions may vary depending on the cell type and metabolic state.

  • Step 2: this compound Monophosphate (CLV-MP) → this compound Diphosphate (CLV-DP) The second phosphorylation event is predominantly carried out by thymidylate kinase (TMPK) . Studies have shown that TMPK plays a critical role in the metabolism of this compound[5]. The efficiency of this step is a key determinant of the overall rate of CLV-TP formation. In primary hepatocytes, the conversion of the 5'-monophosphate to the diphosphate has been identified as the rate-limiting step in the phosphorylation of this compound[6].

  • Step 3: this compound Diphosphate (CLV-DP) → this compound Triphosphate (CLV-TP) The final phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are ubiquitously expressed enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates.

The following diagram illustrates the sequential phosphorylation of this compound:

Clevudine_Phosphorylation cluster_enzymes Cellular Kinases This compound This compound CLV_MP This compound Monophosphate (CLV-MP) This compound->CLV_MP ATP -> ADP CLV_DP This compound Diphosphate (CLV-DP) CLV_MP->CLV_DP ATP -> ADP CLV_TP This compound Triphosphate (CLV-TP) CLV_DP->CLV_TP ATP -> ADP TK2_dCK Thymidine Kinase 2 (TK2) & Deoxycytidine Kinase (dCK) TK2_dCK->this compound TMPK Thymidylate Kinase (TMPK) TMPK->CLV_MP NDPK Nucleoside Diphosphate Kinases (NDPKs) NDPK->CLV_DP

This compound Phosphorylation Pathway

Quantitative Analysis of this compound Phosphorylation

The efficiency of each phosphorylation step can be quantified by determining the kinetic parameters of the involved enzymes.

Kinetic Parameters of this compound Phosphorylating Enzymes

The following table summarizes the available kinetic data for the phosphorylation of this compound and its monophosphate derivative.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Phosphorylation Efficiency (kcat/Km) (M-1s-1)Reference
Thymidylate Kinase (TMPK)This compound Monophosphate (CLV-MP)105 ± 150.02 ± 0.0020.02 ± 0.002190[5]
Thymidylate Kinase (TMPK)Thymidine Monophosphate (TMP)12.3 ± 2.22.40 ± 0.362.40 ± 0.36195,122[5]

The data clearly indicate that this compound monophosphate is a significantly poorer substrate for TMPK compared to the natural substrate, thymidine monophosphate, with a phosphorylation efficiency that is approximately 1% of that for TMP[5]. This underscores the rate-limiting nature of this second phosphorylation step.

Intracellular Concentrations and Half-life of this compound Phosphates

Studies in primary human hepatocytes have provided valuable insights into the intracellular accumulation and persistence of the active this compound triphosphate.

Cell TypeThis compound ConcentrationIntracellular CLV-TP Concentration (pmol/106 cells)Approximate Intracellular CLV-TP Concentration (µM)Peak Accumulation Time (hours)Initial Half-life of CLV-TP (hours)Reference
Primary Human Hepatocytes1 µM41.3 ± 8.4~10~8~11[6]

In primary human hepatocytes, the major metabolite formed is the 5'-monophosphate, whereas in hepatoma cell lines, the 5'-triphosphate is the predominant form. However, the overall levels of the active triphosphate are comparable in both cell types[6].

Experimental Protocols for Studying this compound Phosphorylation

The investigation of this compound's intracellular phosphorylation relies on a combination of cell culture, biochemical assays, and advanced analytical techniques.

In Vitro Kinase Assays

Determining the kinetic parameters of the kinases involved in this compound phosphorylation is crucial. A typical in vitro kinase assay involves the following steps:

Kinase_Assay_Workflow start Start recombinant_enzyme Prepare Recombinant Kinase (e.g., TK2, dCK, TMPK) start->recombinant_enzyme reaction_mixture Prepare Reaction Mixture: - Kinase - this compound (or CLV-MP) - ATP (with [γ-32P]ATP or cold) - Kinase Buffer (with MgCl2) recombinant_enzyme->reaction_mixture incubation Incubate at 37°C for a defined time reaction_mixture->incubation stop_reaction Stop Reaction (e.g., addition of EDTA or heat inactivation) incubation->stop_reaction analysis Analyze Product Formation stop_reaction->analysis hplc HPLC-based separation of substrate and phosphorylated product analysis->hplc Method 1 scintillation Scintillation counting (for radiolabeled assays) analysis->scintillation Method 2 lcms LC-MS/MS for quantification analysis->lcms Method 3 data_analysis Data Analysis: - Michaelis-Menten kinetics - Determine Km and Vmax hplc->data_analysis scintillation->data_analysis lcms->data_analysis end End data_analysis->end

In Vitro Kinase Assay Workflow

Protocol for a Typical In Vitro Kinase Assay:

  • Enzyme Preparation: Purified recombinant human kinases (e.g., TK2, dCK, TMPK) are used.

  • Reaction Mixture: A reaction mixture is prepared containing the kinase, varying concentrations of this compound or its monophosphate, ATP (often spiked with [γ-³²P]ATP for radiolabeling), and a suitable kinase buffer containing MgCl₂.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time, ensuring the reaction velocity is linear.

  • Reaction Termination: The reaction is stopped by adding a solution containing EDTA to chelate the Mg²⁺ ions or by heat inactivation.

  • Product Analysis: The formation of the phosphorylated product is quantified. This can be achieved by:

    • High-Performance Liquid Chromatography (HPLC): Separating the substrate and the phosphorylated product, with detection by UV absorbance or radioactivity.

    • Scintillation Counting: For radiolabeled assays, the phosphorylated product can be captured on an ion-exchange filter, and the radioactivity is measured.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Analysis of Intracellular this compound Phosphates by HPLC-MS/MS

Quantifying the intracellular levels of this compound and its phosphorylated metabolites is essential for understanding its pharmacokinetics and pharmacodynamics. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.

3.2.1. Sample Preparation: Intracellular Metabolite Extraction

A critical step for accurate quantification is the efficient extraction of the polar phosphate metabolites from the cells while quenching metabolic activity.

Protocol for Intracellular Metabolite Extraction:

  • Cell Culture: Plate and culture cells (e.g., primary hepatocytes, HepG2 cells) to the desired confluency. Treat the cells with this compound for the desired time points.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Immediately add a cold extraction solvent, typically a mixture of methanol and water (e.g., 70-80% methanol), to quench enzymatic activity and lyse the cells.

  • Cell Lysis and Protein Precipitation:

    • Scrape the cells in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice or at -20°C to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

  • Drying and Reconstitution (Optional but common): The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation. The dried extract is then reconstituted in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.

3.2.2. HPLC-MS/MS Analysis

The separation and detection of this compound and its highly polar phosphate metabolites require specialized chromatographic and mass spectrometric conditions.

Recommended HPLC-MS/MS Parameters:

  • Chromatography: Ion-pair reversed-phase chromatography is often employed to retain and separate the negatively charged phosphate groups.

    • Column: A C18 column with a polar endcapping is a suitable choice.

    • Mobile Phase A: An aqueous buffer containing an ion-pairing agent such as tributylamine or dimethylhexylamine, with a weak acid like acetic acid to maintain a stable pH.

    • Mobile Phase B: An organic solvent such as methanol or acetonitrile.

    • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to elute the analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used for its high sensitivity and selectivity.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its phosphorylated metabolites, as well as for an internal standard.

Example MRM Transitions (Hypothetical - requires experimental determination):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[M-H]⁻[Fragment]⁻
CLV-MP[M-H]⁻[PO₃]⁻ (79)
CLV-DP[M-H]⁻[P₂O₆H]⁻ (159)
CLV-TP[M-H]⁻[P₃O₉H₂]⁻ (239)

Conclusion

The intracellular phosphorylation of this compound to its active triphosphate form is a complex yet crucial process for its antiviral efficacy. This guide has provided a detailed overview of the enzymatic pathway, the available quantitative data, and the experimental methodologies used to study this process. A thorough understanding of these aspects is essential for the development of next-generation nucleoside analogs with improved activation profiles and enhanced therapeutic indices. Further research to elucidate the kinetic parameters of the initial phosphorylation steps and to refine the analytical methods will continue to advance the field of antiviral drug development.

References

The Discovery and Development of Clevudine for Chronic Hepatitis B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevudine (1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine), a nucleoside analog with a unique L-configuration, emerged as a potent inhibitor of the hepatitis B virus (HBV). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound for the treatment of chronic hepatitis B. It details the preclinical and clinical studies that shaped its trajectory, presenting key quantitative data in structured tables and outlining the experimental protocols employed. The guide also visualizes the drug's mechanism of action and development workflow through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction: The Emergence of a Novel Anti-HBV Agent

This compound was developed by Bukwang Pharmaceutical in South Korea to address the global health challenge of chronic hepatitis B. As a pyrimidine nucleoside analog, it was designed to interfere with the replication of the hepatitis B virus.[1] A key distinguishing feature of this compound is its unnatural L-configuration, which contributes to its potent and sustained antiviral activity.[2] The drug, also known by its trade name Levovir, gained attention for its efficacy in reducing HBV DNA levels in infected patients.[3]

Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

This compound exerts its antiviral effect through a multi-step process that ultimately disrupts HBV replication.

Intracellular Activation

Following oral administration, this compound is absorbed and transported into hepatocytes. Inside the liver cells, it undergoes phosphorylation by cellular kinases to its active form, this compound triphosphate.[2][4] This activation is a critical step for its antiviral activity.

Inhibition of HBV DNA Polymerase

This compound triphosphate acts as a potent inhibitor of the HBV DNA polymerase, an enzyme crucial for viral replication.[4] It inhibits multiple functions of the polymerase, including DNA-dependent DNA reverse transcription and priming.[5][6] The mechanism of inhibition has been described as non-competitive, where this compound triphosphate binds to the polymerase and induces conformational changes that prevent DNA chain elongation.[7]

Reduction of cccDNA

Preclinical studies in the woodchuck model of chronic hepatitis B demonstrated that this compound treatment could lead to a reduction in covalently closed circular DNA (cccDNA).[2] cccDNA is the stable form of the viral genome in the nucleus of infected hepatocytes and is the template for all viral transcripts. Its reduction is a key goal of anti-HBV therapy.

G cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound Clevudine_TP This compound-5'-Triphosphate (Active Form) This compound->Clevudine_TP Cellular Kinases HBV_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_Polymerase Non-competitive Inhibition HBV_DNA_Replication HBV DNA Replication HBV_Polymerase->HBV_DNA_Replication Catalyzes cccDNA cccDNA cccDNA->HBV_DNA_Replication Template for

Caption: this compound's Mechanism of Action.

Preclinical Development: In Vitro and In Vivo Evaluation

In Vitro Studies

Experimental Protocol: The in vitro antiviral activity of this compound was evaluated using the HepAD38 human hepatoma cell line, which stably expresses wild-type HBV.[3] Cells were cultured in the presence of varying concentrations of this compound. The level of HBV DNA in the culture supernatant was quantified using a real-time polymerase chain reaction (PCR) assay to determine the drug's efficacy in inhibiting viral replication.[3]

Results: These in vitro studies demonstrated that this compound potently inhibits HBV replication in a dose-dependent manner.

In Vivo Studies

Experimental Protocol: The in vivo efficacy and safety of this compound were assessed in two key animal models of chronic hepatitis B: the duck hepatitis B virus (DHBV) model and the woodchuck hepatitis virus (WHV) model.[2] Animals were treated with this compound, and the levels of viral DNA in their serum were monitored over time. In the woodchuck model, the effect of this compound on the levels of intrahepatic cccDNA was also investigated.[2]

Results: In both animal models, this compound demonstrated a marked and rapid inhibition of virus replication with no significant toxicity observed.[2] Notably, in the woodchuck model, this compound treatment led to a dose-dependent delay in viral rebound after cessation of therapy and a reduction or loss of cccDNA.[2]

Clinical Development: A Phased Approach to Human Trials

The clinical development of this compound followed a standard phased approach to evaluate its safety, pharmacokinetics, and efficacy in humans.

G Discovery Discovery Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical PhaseI Phase I (Safety & PK) Preclinical->PhaseI PhaseII Phase II (Dose-Ranging & Efficacy) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy & Safety) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval PhaseIV Phase IV (Post-Marketing Surveillance) Approval->PhaseIV

Caption: this compound Development Workflow.
Phase II Clinical Trials

Experimental Protocol: Phase II studies were designed as multicenter, randomized trials to evaluate the safety, pharmacokinetics, and antiviral activity of different doses of this compound. One such study compared once-daily doses of 10 mg, 30 mg, and 50 mg for 12 weeks in nucleoside-naïve patients with chronic HBV infection.[8] Key inclusion criteria included detectable HBsAg for more than six months and HBV DNA levels ≥ 1 x 10^5 copies/mL.[1] Patients with co-infections such as HCV or HIV were excluded.[8]

Quantitative Data Summary:

Table 1: Efficacy of this compound in a Phase II Study (12 Weeks) [8]

Dose GroupMedian HBV DNA Reduction (log10 copies/mL)
10 mg-2.5
50 mg-2.7
100 mg-3.0
200 mg-2.6
Phase III Clinical Trials

Experimental Protocol: Pivotal Phase III trials were conducted to confirm the efficacy and safety of this compound in a larger patient population. These were typically randomized, double-blind, placebo-controlled studies. A key study evaluated this compound 30 mg once daily for 24 weeks in both HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.[2]

Quantitative Data Summary:

Table 2: Efficacy of this compound 30 mg/day in Phase III Trials (24 Weeks) [2]

Patient GroupOutcomeThis compoundPlacebo
HBeAg-PositiveUndetectable HBV DNAPotent Efficacy-
Biochemical ImprovementSignificant-
HBeAg-NegativeUndetectable HBV DNAPotent Efficacy-
Biochemical ImprovementSignificant-
Long-Term Efficacy and Safety

Experimental Protocol: Long-term studies, including open-label extension studies and Phase IV post-marketing surveillance, were conducted to assess the durability of response and the long-term safety profile of this compound. One retrospective study investigated the outcomes of 152 treatment-naïve Korean patients who received 30 mg of this compound once daily for at least 12 months.[5][9]

Quantitative Data Summary:

Table 3: Long-Term Efficacy of this compound in Naïve Chronic Hepatitis B Patients [5][9]

Outcome12 Months24 Months36 Months
Undetectable HBV DNA (<12 IU/mL)
Overall65.8%74.7%74.7%
HBeAg-Positive53.8%59.7%59.7%
HBeAg-Negative83.6%95.3%95.3%
ALT Normalization (<40 IU/L)
Overall77.6%86.2%86.2%
HBeAg Loss/Seroconversion
Overall17.6%23.5%23.5%

Table 4: Long-Term Safety of this compound in Naïve Chronic Hepatitis B Patients [5][9]

Adverse EventIncidence (Cumulative)
Viral Breakthrough
12 Months6.6%
24 Months22.5%
36 Months30.0%
This compound-induced Myopathy 5.9%

Safety and Tolerability

While generally well-tolerated in short-term studies, long-term this compound therapy has been associated with the development of myopathy (muscle weakness and pain).[5][9] This adverse event is a significant concern and has limited its use as a first-line long-term treatment. Viral breakthrough, often associated with the development of resistance mutations such as rtM204I, has also been observed with prolonged therapy.[10]

Regulatory Status and Conclusion

This compound was approved for the treatment of chronic hepatitis B in South Korea and the Philippines.[1][3] Its development marked a significant step in the search for more effective HBV therapies, particularly due to its unique mechanism of action and its ability to reduce cccDNA in preclinical models. However, the long-term safety concerns, specifically myopathy and the development of resistance, have led to a re-evaluation of its place in the therapeutic landscape, especially with the availability of other potent and safer antiviral agents.[5][9] The story of this compound's development provides valuable lessons for the future design and evaluation of antiviral drugs, emphasizing the importance of long-term safety and resistance monitoring.

References

Early-Phase Clinical Trial Data on Clevudine: A Technical Guide on Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and efficacy of Clevudine, a nucleoside analog developed for the treatment of chronic hepatitis B virus (HBV) infection, as demonstrated in early-phase clinical trials. The data herein is compiled from peer-reviewed publications and clinical trial registries, offering a detailed look at the foundational evidence for this antiviral agent.

Executive Summary

This compound is a pyrimidine nucleoside analog with potent in vitro and in vivo activity against the hepatitis B virus.[1] Early-phase clinical studies were designed to assess its safety, tolerability, pharmacokinetics, and antiviral efficacy in patients with chronic HBV infection. These trials have consistently demonstrated this compound's ability to significantly reduce HBV DNA levels with a generally favorable safety profile over short-term administration. This document synthesizes the quantitative data from key Phase I and II studies, details the experimental methodologies employed, and visualizes the drug's mechanism of action and typical clinical trial workflow.

Mechanism of Action

This compound is a synthetic thymidine nucleoside analog.[2] Upon oral administration, it is absorbed and subsequently phosphorylated within hepatocytes to its active form, this compound triphosphate.[2][3] This active metabolite competitively inhibits the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] By incorporating into the elongating viral DNA chain, this compound triphosphate leads to premature chain termination, thereby halting viral replication and reducing the viral load.[2][4] A key feature of this compound is its long intracellular half-life, which allows for sustained antiviral pressure.[2]

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte (Liver Cell) cluster_hbv HBV Replication Cycle Clevudine_oral This compound (Oral) Clevudine_cell This compound Clevudine_oral->Clevudine_cell Absorption Clevudine_MP This compound Monophosphate Clevudine_cell->Clevudine_MP Clevudine_DP This compound Diphosphate Clevudine_MP->Clevudine_DP Clevudine_TP This compound Triphosphate (Active) Clevudine_DP->Clevudine_TP HBV_DNA_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_DNA_Polymerase Competitive Inhibition label_phosphorylation Phosphorylation (Cellular Kinases) Viral_DNA_synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_synthesis Natural Substrate (dTTP) Replication_Inhibited Viral Replication Inhibited HBV_DNA_Polymerase->Replication_Inhibited Termination of DNA Chain

Figure 1: Mechanism of Action of this compound

Early-Phase Efficacy Data

Phase II studies have been crucial in establishing the antiviral potency of this compound. The primary efficacy endpoint in these trials was the reduction in serum HBV DNA levels from baseline.

Dose-Ranging Efficacy Study (12 Weeks)

A multicenter, randomized Phase II study evaluated three different daily doses of this compound (10 mg, 30 mg, and 50 mg) over a 12-week period in nucleoside-naïve patients with chronic hepatitis B.[5]

Table 1: Efficacy of this compound after 12 Weeks of Treatment [5]

Parameter10 mg (n=10)30 mg (n=11)50 mg (n=10)
Median HBV DNA Reduction from Baseline (log₁₀ copies/mL) -3.2-3.7-4.2
Patients with Undetectable HBV DNA (<4700 copies/mL) 1 (10%)5 (45%)2 (20%)

Data sourced from a Phase II, multicenter, randomized study.[5]

Efficacy in HBeAg-Positive Patients (12 Weeks)

Another Phase II trial focused on HBeAg-positive chronic hepatitis B patients, comparing 30 mg and 50 mg daily doses of this compound against a placebo over 12 weeks, with a 24-week off-therapy follow-up period.[6]

Table 2: Efficacy of this compound in HBeAg-Positive Patients [6]

ParameterPlacebo (n=32)30 mg this compound (n=32)50 mg this compound (n=34)
Median HBV DNA Reduction at Week 12 (log₁₀ copies/mL) -0.20-4.49-4.45
Median HBV DNA Reduction at Week 24 (12 weeks post-treatment) (log₁₀ copies/mL) N/A-3.32-2.99
Median HBV DNA Reduction at Week 36 (24 weeks post-treatment) (log₁₀ copies/mL) N/A-2.28-1.40

Data from a randomized, placebo-controlled Phase II study in HBeAg-positive patients.[6] These results highlight a sustained antiviral effect even after treatment cessation.

Early-Phase Safety and Tolerability

Across early-phase trials, this compound was generally well-tolerated over treatment durations of up to 12 weeks.[5] No severe or serious adverse events were reported in the 12-week dose-ranging study.[5] In the placebo-controlled trial, the incidence of adverse events and significant laboratory abnormalities was similar between the this compound-treated groups and the placebo group.

It is important to note that while short-term safety was favorable, later long-term studies revealed a risk of myopathy, which ultimately impacted its clinical development.[7]

Table 3: Summary of Safety Findings from Early-Phase Trials

TrialDurationKey Safety Findings
Phase II Dose-Ranging[5]12 WeeksThis compound was well tolerated; No severe or serious adverse events reported.
Phase II HBeAg-Positive[6]12 WeeksIncidence of adverse events and Grade 3/4 laboratory abnormalities were similar to placebo.
Phase I/II (ATI-2173, a prodrug)[8]28 DaysTreatment-emergent adverse events occurred in 47% of patients receiving ATI-2173 and 71% receiving placebo; headache was the most common. No ALT flares were observed after treatment discontinuation.

Experimental Protocols

The methodologies for the early-phase trials were designed to rigorously assess the safety and efficacy of this compound in a controlled manner.

General Clinical Trial Workflow

The execution of these clinical trials followed a standardized workflow from patient screening to data analysis.

G Screening Patient Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HBV DNA, ALT, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Dosing Treatment Period (e.g., 12 Weeks Daily Dosing) Randomization->Dosing Monitoring On-Treatment Monitoring (Safety & Efficacy) Dosing->Monitoring Periodic Visits EOT End of Treatment Assessments Monitoring->EOT FollowUp Post-Treatment Follow-Up EOT->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2: Generalized Early-Phase Clinical Trial Workflow
Protocol for Phase II Dose-Ranging Study (NCT00044135)[5][9]

  • Study Design: A Phase II, multicenter, randomized, partially-blinded, parallel-assignment study.[9]

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of 12 weeks of treatment with this compound.[9]

  • Patient Population: 31 nucleoside-naïve adults with chronic HBV infection.[5]

  • Inclusion Criteria:

    • HBsAg positive for > 6 months.[9]

    • HBV DNA levels ≥ 3,000,000 copies/mL at screening.[9]

    • ALT levels ≤ 10 times the upper limit of normal.[9]

  • Exclusion Criteria:

    • Co-infection with HCV or HIV.[9]

    • Previous treatment with nucleoside analogs for HBV.[9]

    • Evidence of cirrhosis or hepatocellular carcinoma.[9]

  • Intervention:

    • Group 1: this compound 10 mg once daily (n=10).[5]

    • Group 2: this compound 30 mg once daily (n=11).[5]

    • Group 3: this compound 50 mg once daily (n=10).[5]

  • Duration: 12 weeks of treatment followed by a 24-week off-treatment follow-up period.[5]

  • Key Assessments:

    • Efficacy: Serum HBV DNA levels measured by Digene Hybrid Capture II assay.[5]

    • Safety: Monitoring of adverse events and clinical laboratory tests.[5]

    • Pharmacokinetics: Plasma this compound levels measured using a liquid chromatography/mass spectrometry method.[5]

Conclusion

The early-phase clinical trial data for this compound successfully established its potent antiviral activity against HBV, demonstrating significant, dose-related reductions in viral load over a 12-week treatment period. The drug was generally well-tolerated in these initial short-term studies. The findings from these foundational trials provided the necessary evidence to advance this compound into later-stage clinical development, while also highlighting the importance of long-term safety monitoring for this class of compounds. This guide serves as a technical resource for understanding the initial clinical profile of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.

References

Methodological & Application

Application Note: Protocol for Assessing Clevudine Antiviral Activity in HepG2.2.15 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the in vitro antiviral efficacy and cytotoxicity of Clevudine, a nucleoside analog, against the Hepatitis B Virus (HBV) using the HepG2.2.15 cell line.

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HepG2.2.15 cell line, derived from a human hepatoblastoma, is a crucial in vitro model as it is stably transfected with the HBV genome and continuously produces viral particles.[1][2] This characteristic makes it an ideal system for screening and characterizing antiviral compounds.[1][3]

This compound is a synthetic thymidine nucleoside analog that has demonstrated potent antiviral activity against HBV.[4][5] This protocol outlines the necessary steps to determine its efficacy by quantifying the reduction in viral replication and to assess its safety profile by measuring cytotoxicity. The key parameters derived from these assays are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which together are used to calculate the Selectivity Index (SI), a measure of the drug's therapeutic window.[6]

Mechanism of Action of this compound

This compound is a prodrug that, once inside liver cells (hepatocytes), is converted into its active triphosphate form.[7] This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the HBV DNA polymerase, an enzyme essential for viral replication.[7] By competing with the natural substrate, deoxythymidine triphosphate (dTTP), and incorporating itself into the elongating viral DNA chain, it causes premature chain termination, effectively halting HBV replication.[5][7]

G cluster_cell Hepatocyte This compound This compound Clevudine_TP This compound-TP (Active Form) This compound->Clevudine_TP Cellular Kinases HBV_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_Polymerase Inhibits Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA Chain_Termination Chain Termination (Replication Halted) HBV_Polymerase->Chain_Termination

Caption: Mechanism of this compound in inhibiting HBV replication.

Overall Experimental Workflow

The assessment involves two parallel assays: a cytotoxicity assay to determine the CC50 and an antiviral assay to determine the IC50. Cell culture supernatants are harvested from the antiviral assay to quantify extracellular HBV DNA and viral antigens.

G cluster_cc50 Cytotoxicity Assay cluster_ic50 Antiviral Assay start Culture & Seed HepG2.2.15 Cells treat Treat with Serial Dilutions of this compound (e.g., 9 days) start->treat mtt_add Add MTT Reagent treat->mtt_add Parallel Plate harvest Harvest Supernatant treat->harvest mtt_read Solubilize & Read Absorbance mtt_add->mtt_read cc50 Calculate CC50 mtt_read->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) cc50->si qpcr qPCR for HBV DNA harvest->qpcr elisa ELISA for HBsAg & HBeAg harvest->elisa ic50 Calculate IC50 qpcr->ic50 elisa->ic50 ic50->si

Caption: Overall workflow for assessing this compound's antiviral activity.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of HepG2.2.15 Cells
  • Media Preparation: Prepare HepG2.2.15 Expansion Medium consisting of DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/mL G418 (Geneticin) to maintain selection pressure.

  • Thawing Cells: Swiftly thaw a cryovial of HepG2.2.15 cells in a 37°C water bath.[1] Transfer the cell suspension to a 15 mL conical tube containing 8-9 mL of pre-warmed expansion medium.[1]

  • Cell Seeding: Centrifuge the cell suspension at 300 x g for 3-5 minutes.[2] Discard the supernatant and resuspend the cell pellet in fresh expansion medium. Seed the cells into a T75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.[8]

  • Subculture: When cells reach 80-85% confluency, passage them.[2] Wash the cell monolayer with PBS, detach using a suitable reagent like Accutase, and re-seed into new flasks at a typical split ratio of 1:6.[2]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that reduces cell viability by 50% (CC50).

  • Cell Plating: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of expansion medium (without G418).[9] Incubate for 24 hours at 37°C.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for the duration of the antiviral experiment (e.g., 9 days), replacing the drug-containing medium every 3 days.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot the this compound concentration against percent viability and use non-linear regression to determine the CC50 value.

Protocol 3: Antiviral Activity Assay
  • Cell Plating: Seed HepG2.2.15 cells in 24-well or 48-well plates at a density that will achieve confluency by the end of the experiment. Use culture medium without G418.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a "no drug" virus control.

  • Incubation and Maintenance: Incubate the plates at 37°C with 5% CO2. The total treatment duration is typically 9 days, with the culture medium containing the specified drug concentration being replaced every 3 days.

  • Supernatant Collection: On day 9, collect the cell culture supernatant from each well. Centrifuge at 3,200 x g for 15 minutes to remove cell debris.[11] Store the clarified supernatant at -80°C for subsequent analysis.

A. Quantification of Extracellular HBV DNA by qPCR

  • DNA Extraction: Extract viral DNA from 200 µL of the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction: Prepare a qPCR reaction mix containing a master mix (e.g., SYBR Green or TaqMan), HBV-specific primers, and the extracted DNA template.[12][13]

  • Standard Curve: Prepare a standard curve using a plasmid containing the HBV genome with known concentrations (e.g., 10² to 10⁸ copies/mL) to allow for absolute quantification.[11]

  • Thermal Cycling: Perform the qPCR using an appropriate thermal cycling protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: Calculate the HBV DNA copy number in each sample using the standard curve. Determine the percentage inhibition of HBV DNA for each this compound concentration relative to the untreated virus control. Plot the this compound concentration against the percentage inhibition and use non-linear regression to determine the IC50 value.

B. Quantification of HBsAg and HBeAg by ELISA

  • ELISA Procedure: Use commercial ELISA kits for the quantitative detection of HBsAg and HBeAg.[14]

  • Sample Preparation: Thaw the collected supernatants. Dilute samples as needed to fall within the detection range of the assay.

  • Assay Protocol: Follow the kit manufacturer's protocol, which typically involves adding standards and samples to antibody-coated microplate wells, followed by incubation with a conjugate antibody and a substrate for color development.[15][16]

  • Data Analysis: Measure the absorbance at the specified wavelength. Calculate the concentration of HBsAg and HBeAg in each sample based on the standard curve provided with the kit. Determine the percentage inhibition for each antigen relative to the untreated virus control and calculate the respective IC50 values.

Data Presentation and Analysis

The results from the cytotoxicity and antiviral assays should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as:

SI = CC50 / IC50

A higher SI value indicates a more favorable therapeutic window for the compound.

Table 1: Representative Cytotoxicity Data for this compound in HepG2.2.15 Cells (Note: These values are for illustrative purposes.)

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.250100.0
0.11.24599.6
11.23098.4
101.19095.2
500.98078.4
1000.63050.4
2000.25020.0
CC50 (µM) ~100

Table 2: Representative Antiviral Activity Data for this compound in HepG2.2.15 Cells (Note: These values are for illustrative purposes.)

This compound Conc. (µM)HBV DNA (log10 copies/mL)% HBV DNA Inhibition% HBsAg Inhibition% HBeAg Inhibition
0 (Control)7.50000
0.0016.25251518
0.015.00504548
0.13.80747072
1< 2.00> 999596
10< 2.00> 999898
IC50 (µM) ~0.01 ~0.012 ~0.011

Summary of Results:

  • CC50: ~100 µM

  • IC50 (HBV DNA): ~0.01 µM

  • Selectivity Index (SI): CC50 / IC50 ≈ 10,000

References

Application Notes and Protocols: Quantitative Assay for Measuring Clevudine's Impact on HBV DNA Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevudine is a pyrimidine nucleoside analog that has demonstrated potent antiviral activity against the hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] Upon administration, this compound is converted to its active triphosphate form within hepatocytes. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA strand.[2] The incorporation of this compound triphosphate leads to premature chain termination, effectively halting HBV DNA synthesis and reducing the viral load.[3] Accurate and reproducible quantification of HBV DNA levels is paramount for evaluating the efficacy of antiviral agents like this compound in both preclinical and clinical settings. This document provides detailed protocols for a quantitative assay to measure the impact of this compound on HBV DNA levels, along with supporting data and visualizations.

Mechanism of Action of this compound

This compound exerts its anti-HBV effect by interfering with the viral DNA synthesis process. The following diagram illustrates the key steps in its mechanism of action.

G Mechanism of Action of this compound This compound This compound (Oral Administration) Hepatocyte Infected Hepatocyte This compound->Hepatocyte Absorption & Cellular Uptake Clevudine_TP This compound Triphosphate (Active Form) Hepatocyte->Clevudine_TP Phosphorylation HBV_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis (Reverse Transcription) Clevudine_TP->Viral_DNA Incorporation HBV_Polymerase->Viral_DNA Chain_Termination Premature Chain Termination Viral_DNA->Chain_Termination HBV_DNA_Reduction Reduction in HBV DNA Levels Chain_Termination->HBV_DNA_Reduction

Caption: this compound's mechanism of action targeting HBV DNA polymerase.

Quantitative Data Summary

The following tables summarize the reduction in serum HBV DNA levels observed in clinical studies of this compound treatment. Data is presented as the mean or median log10 reduction from baseline.

Table 1: this compound Monotherapy in HBeAg-Positive Chronic Hepatitis B Patients

Treatment DurationDaily DosageMean/Median HBV DNA Reduction (log10 copies/mL)Reference
12 weeks30 mg4.65 (median)[4]
24 weeks30 mg4.65 (median)[4]
48 weeks30 mg-6.4 ± 2.0 (mean)[5]
48 weeks30 mg-5.2 (mean vs. Lamivudine)[6]
48 weeks30 mg-4.84 (median)[7]
96 weeks30 mg-6.55 (mean)[7]

Table 2: this compound Monotherapy in HBeAg-Negative Chronic Hepatitis B Patients

Treatment DurationDaily DosageMean/Median HBV DNA Reduction (log10 copies/mL)Reference
24 weeks30 mgNot Specified
48 weeks30 mg-6.9 ± 7.0 (mean)[5]
48 weeks30 mg-3.74 (median)[7]

Experimental Protocols

In Vitro Assay for this compound Efficacy

This protocol describes an in vitro method to assess the dose-dependent effect of this compound on HBV DNA replication using a cell-based assay.[8][9]

1. Cell Culture and HBV Infection Model:

  • Cell Line: HepG2 cells are commonly used. For efficient HBV genome delivery, a recombinant baculovirus system carrying the HBV genome can be utilized.[8][9] Other models include HepG2-NTCP cells which support HBV infection.[10]

  • Culture Conditions: Maintain HepG2 cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Seed HepG2 cells in multi-well plates.

  • After cell attachment (and infection with the HBV model system), treat the cells with serial dilutions of this compound. Include a vehicle-only control.

  • Incubate the cells for a defined period (e.g., 3-7 days).

3. Extraction of Viral DNA:

  • Extracellular HBV DNA: Collect the cell culture supernatant. Precipitate viral particles using polyethylene glycol (PEG) 8000. Extract DNA from the viral pellet using a commercial viral DNA extraction kit.[9]

  • Intracellular HBV DNA: Lyse the cells and extract total DNA using a genomic DNA extraction kit.

4. Quantification of HBV DNA by Real-Time PCR (qPCR):

  • Use a validated qPCR assay targeting a conserved region of the HBV genome (e.g., the S gene).[11]

  • Prepare a standard curve using a plasmid containing the target HBV DNA sequence with a known copy number.

  • Perform qPCR using a suitable master mix, primers, and probe (e.g., TaqMan).

  • Analyze the data to determine the HBV DNA copy number in each sample.

Clinical Sample Quantification Protocol

This protocol outlines the steps for quantifying HBV DNA from patient serum samples.

1. Sample Collection and Processing:

  • Collect whole blood in a serum separator tube (SST).

  • Centrifuge the tube according to the manufacturer's instructions to separate the serum.

  • Aliquot the serum into sterile, nuclease-free tubes. Store at -20°C or lower until analysis.[12]

2. Viral DNA Extraction:

  • Use a commercially available and validated viral nucleic acid extraction kit specifically designed for use with serum or plasma. Follow the manufacturer's protocol.

3. Real-Time PCR (qPCR) for HBV DNA Quantification:

  • Several commercial assays are available and widely used, such as the COBAS TaqMan HBV quantitative test.[1]

  • These assays typically include primers, probes, and a quantitative standard curve.

  • Set up the qPCR reaction according to the manufacturer's instructions, including patient-derived DNA samples, controls, and standards.

  • Run the qPCR on a calibrated real-time PCR instrument.

4. Data Analysis:

  • The instrument's software will generate a standard curve and calculate the HBV DNA concentration in the patient samples, usually reported in International Units per milliliter (IU/mL) or copies/mL.[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative assay of this compound's effect on HBV DNA levels.

G Quantitative Assay Workflow for this compound's Impact on HBV DNA cluster_invitro In Vitro Assay cluster_clinical Clinical Sample Analysis Cell_Culture Cell Culture (e.g., HepG2) HBV_Infection HBV Infection Model (e.g., Baculovirus) Cell_Culture->HBV_Infection Clevudine_Treatment This compound Treatment (Dose-Response) HBV_Infection->Clevudine_Treatment DNA_Extraction_Invitro Viral DNA Extraction (Intra/Extracellular) Clevudine_Treatment->DNA_Extraction_Invitro qPCR Quantitative Real-Time PCR (qPCR) DNA_Extraction_Invitro->qPCR Sample_Collection Patient Serum Sample Collection DNA_Extraction_Clinical Viral DNA Extraction Sample_Collection->DNA_Extraction_Clinical DNA_Extraction_Clinical->qPCR Data_Analysis Data Analysis & Quantification qPCR->Data_Analysis Results Determination of HBV DNA Reduction Data_Analysis->Results

Caption: Workflow for quantifying this compound's effect on HBV DNA.

Conclusion

The quantitative assays described provide a robust framework for evaluating the antiviral efficacy of this compound against HBV. The in vitro models allow for detailed mechanistic and dose-response studies, while the analysis of clinical samples is essential for determining therapeutic effectiveness in patients. Consistent and accurate measurement of HBV DNA levels is a critical component of the drug development and clinical management of chronic hepatitis B.

References

Synthesis and Purification of Clevudine: A Guide for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the synthesis and purification of Clevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil or L-FMAU) for laboratory applications. This compound is a nucleoside reverse transcriptase inhibitor with potent antiviral activity against Hepatitis B virus (HBV).[1][2][3][4] The protocols described herein are based on established synthetic routes, offering researchers a practical guide to obtaining high-purity this compound for research purposes.

Introduction to this compound

This compound is a synthetic pyrimidine nucleoside analog of the unnatural L-configuration.[3][4] Its mechanism of action involves the inhibition of HBV DNA polymerase, leading to the termination of the growing viral DNA chain.[5][6] Initially synthesized in 1995, it has demonstrated significant antiviral efficacy against both Hepatitis B virus and Epstein-Barr virus.[2] The unique structural features of this compound, including an unnatural L-configuration and a 2'-fluoro substituent, present specific challenges and considerations in its chemical synthesis.[1]

Synthesis of this compound

Two primary synthetic routes for this compound are outlined below. The first is the original route starting from L-arabinose, and the second is a more recent, higher-yield approach commencing from 2-deoxy-2-fluoro-D-galactopyranose.

Synthesis from L-Arabinose (Original Route)

This multi-step synthesis was the first reported method for producing this compound.[2] It involves the formation of a protected arabinofuranosyl intermediate followed by fluorination and coupling with the thymine base. A general overview of this synthetic pathway is presented below.

Diagram of the Synthesis of this compound from L-Arabinose

G A L-Arabinose B Protected L-Arabinose Intermediate A->B Protection Steps C Fluorinated Arabinofuranosyl Intermediate B->C Fluorination D Protected this compound C->D Glycosylation with Thymine E This compound D->E Deprotection G A 2-Deoxy-2-fluoro-D-galactopyranose B Acetylated Galactopyranose A->B Ac2O, Pyridine C Bromo Intermediate B->C HBr/AcOH D Coupled Product C->D Silylated Thymine E De-O-acetylated Intermediate D->E NH3/MeOH F Aldehyde Intermediate E->F NaIO4 G This compound F->G NaBH4 G cluster_0 Crystallization cluster_1 Chromatography A Crude this compound B Dissolution A->B C Primary Purification B->C D Purity Analysis (TLC, HPLC) C->D C1 Antisolvent Addition / Cooling C3 Column Loading E Pure this compound D->E Purity > 98% F Further Purification (if needed) D->F Purity < 98% F->C C2 Filtration C4 Elution & Fraction Collection

References

Determining the 50% Effective Concentration (EC50) of Clevudine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clevudine is a nucleoside analog antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It acts as a potent inhibitor of HBV DNA polymerase, the key enzyme responsible for viral replication.[1] Upon administration, this compound is converted to its active triphosphate form within hepatocytes. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. Once incorporated, this compound leads to premature chain termination, thereby halting HBV DNA synthesis and reducing the viral load.[1][2] This document provides detailed protocols for determining the 50% effective concentration (EC50) of this compound against HBV in cell-based assays, a critical step in the evaluation of its antiviral potency.

Data Presentation

The following table summarizes the reported EC50 values for this compound against wild-type HBV in commonly used hepatoma cell lines.

Cell LineEC50 (µM)Reference
HepG2.2.150.1[3]
HepAD380.1[3]

Signaling Pathway: Hepatitis B Virus (HBV) Replication Cycle

The primary signaling pathway targeted by this compound is the HBV replication cycle within infected hepatocytes. The following diagram illustrates the key steps of this process.

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA_n rcDNA cccDNA cccDNA (transcription template) rcDNA_n->cccDNA Repair pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription pgRNA_c pgRNA pgRNA->pgRNA_c Proteins Viral Proteins mRNAs->Proteins Translation Virion HBV Virion Uncoating Uncoating Virion->Uncoating Entry (NTCP Receptor) Capsid Nucleocapsid (with rcDNA) Uncoating->Capsid Capsid->rcDNA_n Nuclear Import Assembly Assembly Capsid->Assembly Recycling Recycling Capsid->Recycling ReverseTranscription Reverse Transcription (HBV Polymerase) pgRNA_c->ReverseTranscription ReverseTranscription->Capsid This compound This compound-TP This compound->ReverseTranscription Inhibition Proteins->ReverseTranscription Proteins->Assembly NewVirion New HBV Virion Assembly->NewVirion Extracellular Space Extracellular Space NewVirion->Extracellular Space Secretion Recycling->rcDNA_n

Figure 1: Hepatitis B Virus (HBV) Replication Cycle and the inhibitory action of this compound triphosphate (this compound-TP) on reverse transcription.[1][2]

Experimental Workflow for EC50 Determination

The general workflow for determining the EC50 of an antiviral compound involves treating virus-producing cells with a range of drug concentrations, quantifying the resulting viral replication, and calculating the concentration that inhibits 50% of this replication.

EC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Seeding (e.g., HepG2.2.15 cells in 96-well plates) C 3. Drug Treatment (Add this compound dilutions to cells and incubate) A->C B 2. This compound Dilution Series (Prepare serial dilutions of the drug) B->C D 4. Supernatant Collection (Harvest cell culture supernatant containing HBV virions) C->D E 5. HBV DNA Extraction (Isolate viral DNA from the supernatant) D->E F 6. qPCR Quantification (Quantify HBV DNA levels) E->F G 7. Data Analysis (Plot dose-response curve and calculate EC50) F->G

Figure 2: General experimental workflow for determining the EC50 of this compound against HBV.

Experimental Protocols

The following are detailed protocols for determining the EC50 of this compound using the HepG2.2.15 cell line, which stably produces HBV particles.[4]

Materials and Reagents
  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • DNA extraction kit for viral DNA from cell culture supernatant

  • qPCR master mix

  • HBV-specific qPCR primers and probe

  • HBV DNA standard for calibration curve

Protocol 1: Cell Culture and Drug Treatment
  • Cell Culture Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: On day 0, trypsinize and count the HepG2.2.15 cells. Seed the cells into a 96-well plate at a density of 4 x 10^5 cells/well.[5] Allow the cells to adhere overnight.

  • This compound Preparation: On day 1, prepare a stock solution of this compound in DMSO. Further prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Include a no-drug (vehicle control) and a positive control (another known HBV inhibitor) if desired.

  • Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for a defined period, typically 3 to 6 days. The medium can be replaced with fresh drug-containing medium every 2-3 days if longer incubation periods are required.

Protocol 2: HBV DNA Quantification from Supernatant
  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • Viral DNA Extraction: Extract HBV DNA from a defined volume of the supernatant (e.g., 50 µL) using a commercial viral DNA extraction kit according to the manufacturer's instructions. A simple method involving NaOH lysis can also be employed: mix 50 µL of supernatant with an equal volume of 0.4 mol/L NaOH, incubate at 80°C for 10 minutes, centrifuge briefly, and neutralize with Tris-HCl.[6]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing a suitable qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.

    • Add a specific volume of the extracted DNA (e.g., 2-5 µL) to each qPCR reaction well.

    • Prepare a standard curve using serial dilutions of a plasmid containing the HBV target sequence of known concentration.

    • Perform the qPCR using a real-time PCR instrument with thermal cycling conditions appropriate for the chosen primers and polymerase. A typical program would include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[6]

  • Data Analysis and EC50 Calculation:

    • Using the standard curve, determine the HBV DNA concentration (e.g., copies/mL) in each supernatant sample.

    • Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the EC50 value, which is the concentration of this compound that results in a 50% reduction in HBV DNA levels.[7]

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific laboratory settings and reagents. It is also recommended to perform a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not due to drug-induced cell death.

References

Application Note: Experimental Design for In Vitro Evaluation of Clevudine Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Introduction: Clevudine is a pyrimidine nucleoside analog that demonstrates potent antiviral activity against the Hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of HBV polymerase, which is crucial for viral replication.[2][3][4] Specifically, after conversion to its active triphosphate form within hepatocytes, this compound acts as a chain terminator when incorporated into the elongating viral DNA, thus halting replication.[2][4] However, long-term monotherapy with nucleos(t)ide analogs can lead to the emergence of drug-resistant viral strains.[5] Combination therapy, a cornerstone of treatment for other chronic viral infections like HIV, offers a promising strategy to enhance antiviral efficacy, reduce the risk of resistance, and potentially achieve a functional cure for chronic hepatitis B.[5][6]

This application note provides a detailed framework and experimental protocols for the in vitro assessment of this compound in combination with other antiviral agents. The methodologies described herein are designed to quantify antiviral efficacy, assess cytotoxicity, and determine the nature of the drug interaction (synergistic, additive, or antagonistic).

Core Experimental Concepts

In Vitro Model System

The HepG2.2.15 cell line is a widely accepted and utilized model for in vitro HBV studies.[7][8] This human hepatoblastoma cell line is stably transfected with a full-length HBV genome and constitutively expresses HBV antigens and viral particles, providing a reliable system to screen antiviral compounds.[7][9]

Drug Interaction Analysis

The primary goal of combination studies is to characterize the interaction between two or more drugs. The effects can be classified as:

  • Synergism: The combined effect of the drugs is greater than the sum of their individual effects.[10]

  • Additivity: The combined effect is equal to the sum of the individual effects.[10]

  • Antagonism: The combined effect is less than the sum of their individual effects.[10]

The Chou-Talalay method is a robust quantitative method used to determine these interactions by calculating a Combination Index (CI) .[10][11]

  • CI < 1: Synergism

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

Experimental Workflow

A systematic workflow is critical for obtaining reproducible results. The process involves culturing the cell line, treating the cells with a matrix of drug concentrations (checkerboard assay), quantifying the viral load and cell viability, and finally, analyzing the data to determine drug interaction.

G Experimental Workflow for Combination Assay cluster_assays 5. Endpoint Assays A 1. Cell Culture (HepG2.2.15 Maintenance) B 2. Cell Seeding (96-well Plates) A->B C 3. Checkerboard Drug Preparation (this compound + Drug X) B->C D 4. Cell Treatment (Incubate for 6-9 days) C->D E Supernatant Collection (for qPCR) D->E F Cell Viability Assay (MTT Assay) D->F G 6. HBV DNA Extraction E->G I 8. Data Analysis (IC50, CC50, Combination Index) F->I H 7. qPCR Analysis (Quantify Viral Load) G->H H->I

Caption: High-level experimental workflow from cell culture to final data analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: HepG2.2.15 (human hepatoblastoma, HBV-expressing).[7]

  • Growth Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (to maintain selective pressure for the HBV plasmid).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency, typically every 3-4 days.[9] Use a suitable dissociation reagent like Trypsin-EDTA.

Protocol 2: Checkerboard Assay for Antiviral Efficacy

This assay evaluates the antiviral activity of this compound and a second compound (Drug X) alone and in combination across a range of concentrations.

  • Cell Seeding: Seed HepG2.2.15 cells into a 96-well microplate at a density of 1.5 x 10⁴ cells/well in 100 µL of growth medium (without G418).[12] Incubate for 24 hours.

  • Drug Dilution Preparation (Checkerboard):

    • Prepare a series of 2-fold dilutions for this compound and Drug X in separate plates or tubes. A typical range would span from 8x the estimated IC50 down to sub-therapeutic levels.

    • In the 96-well cell plate, add 50 µL of this compound dilution and 50 µL of Drug X dilution to the appropriate wells. The final volume in each well will be 200 µL.

    • Include wells for "this compound only," "Drug X only," and "untreated virus control" (cells with medium only).

  • Incubation: Incubate the treated plates for 6 to 9 days, replacing the medium containing the respective drug concentrations every 3 days.

Protocol 3: Quantification of HBV DNA by qPCR

This protocol quantifies the amount of HBV DNA released into the cell culture supernatant, which serves as a measure of viral replication.

  • Supernatant Collection: After the incubation period, carefully collect 100 µL of supernatant from each well.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[13][14] Elute the DNA in 50-100 µL of elution buffer.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing a SYBR Green or TaqMan probe-based qPCR mix, forward and reverse primers targeting a conserved region of the HBV genome (e.g., the S gene), and nuclease-free water.[13][15][16]

    • Add 5 µL of the extracted DNA to each well of a qPCR plate.

    • Add the master mix to each well.

    • Run the plate on a real-time PCR instrument. A typical thermal cycling profile is: 95°C for 10-15 min, followed by 40 cycles of 94°C for 15s and 60°C for 40s.[15]

  • Data Analysis: Use a standard curve generated from a plasmid containing the HBV target sequence to quantify the HBV DNA copy number in each sample. The percent inhibition of viral replication is calculated relative to the untreated virus control.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability to determine if the observed antiviral effects are due to specific inhibition or general cytotoxicity.[17][18]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17]

  • Assay Procedure:

    • After collecting the supernatant for qPCR, carefully remove the remaining medium from the 96-well plate.

    • Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[18][19]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][19]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation and Analysis

Quantitative data should be organized into clear tables to facilitate interpretation and comparison.

Table 1: Single-Agent Antiviral Activity and Cytotoxicity This table summarizes the potency and toxicity of each drug when tested alone. IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are determined using non-linear regression analysis of the dose-response curves.

CompoundIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundValueValueValue
Drug XValueValueValue

Table 2: Combination Index (CI) Values for this compound and Drug X This table presents the CI values calculated using the Chou-Talalay method at different levels of viral inhibition (Fraction affected, Fa).[11][20] This analysis reveals whether the interaction is synergistic, additive, or antagonistic at different effect levels.

Fa (Inhibition)This compound Dose (nM)Drug X Dose (nM)Combination Index (CI)Interaction
0.50 (50%)ValueValueValueSynergy/Additive/Antagonism
0.75 (75%)ValueValueValueSynergy/Additive/Antagonism
0.90 (90%)ValueValueValueSynergy/Additive/Antagonism

Visualization of Mechanism and Pathways

Understanding the mechanism of action is key to designing rational drug combinations. This compound targets the reverse transcription step in the HBV replication cycle.[1] A combination therapy could involve another agent that targets a different step, such as viral entry or transcription.

G HBV Replication Cycle & Potential Drug Targets cluster_cell Hepatocyte entry 1. Viral Entry (NTCP Receptor) uncoating 2. Uncoating entry->uncoating rcDNA 3. rcDNA -> cccDNA (in Nucleus) uncoating->rcDNA transcription 4. Transcription (cccDNA -> pgRNA) rcDNA->transcription translation 5. Translation (Viral Proteins) transcription->translation encapsidation 6. Encapsidation (pgRNA + Polymerase) transcription->encapsidation pgRNA translation->encapsidation Polymerase rt 7. Reverse Transcription (pgRNA -> rcDNA) encapsidation->rt assembly 8. Virion Assembly & Egress rt->assembly This compound This compound (Nucleoside Analog) This compound->rt drugx Drug X (e.g., Entry Inhibitor) drugx->entry

Caption: Simplified HBV life cycle showing distinct targets for combination therapy.

References

Application Note: A Proposed HPLC-UV Method for the Quantification of Clevudine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Clevudine in human plasma. As no specific validated HPLC-UV method for this compound has been identified in publicly available literature, this protocol is a suggested starting point based on established methods for other nucleoside analogue reverse transcriptase inhibitors. This method is intended for researchers, scientists, and drug development professionals and requires full in-house development, optimization, and validation to ensure its accuracy, precision, and robustness for its intended purpose.

Introduction

This compound is a nucleoside analogue that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). To support pharmacokinetic and pharmacodynamic studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. While liquid chromatography-mass spectrometry (LC-MS) methods have been used to measure this compound levels, an HPLC-UV method can offer a more accessible and cost-effective alternative for routine analysis.[1] This application note provides a comprehensive, albeit proposed, protocol for the determination of this compound in human plasma using reversed-phase HPLC with UV detection.

Proposed Chromatographic Conditions

The following HPLC parameters are proposed as a starting point for method development. Optimization will be necessary to achieve the desired separation and sensitivity.

ParameterProposed Setting
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 6.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 265 nm (This should be confirmed by determining the λmax of this compound)
Internal Standard (IS) Lamivudine or another structurally similar and commercially available nucleoside analogue

Experimental Protocols

Preparation of Solutions

1. Standard Stock Solution of this compound (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Store at 2-8°C.

2. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the chosen Internal Standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Store at 2-8°C.

3. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 10 µg/mL) in the mobile phase.

Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[2]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex briefly.

  • Add 1.0 mL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to dissolve and transfer to an HPLC vial for injection.

Method Validation Parameters (Based on ICH Guidelines)

Once the method is developed and optimized, it must be validated according to international guidelines (e.g., ICH Q2(R1)). The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte in the presence of endogenous plasma components.No significant interfering peaks at the retention times of this compound and the IS in blank plasma.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the defined concentration range.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
0.1
0.5
1.0
5.0
10.0
25.0
50.0

Table 2: Accuracy and Precision Data for this compound Quality Control Samples

QC LevelNominal Conc. (µg/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
LLOQ0.1
Low QC0.3
Mid QC15.0
High QC40.0

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for the quantification of this compound in human plasma.

HPLC_Principle Mobile_Phase Mobile Phase (Solvent Reservoir) Pump HPLC Pump Mobile_Phase->Pump is drawn Injector Sample Injector Pump->Injector pushes solvent Column HPLC Column (Stationary Phase) Injector->Column introduces sample Detector UV Detector Column->Detector separates components Data_System Data Acquisition System Detector->Data_System sends signal

Caption: General schematic of a High-Performance Liquid Chromatography (HPLC) system.

Conclusion

The proposed HPLC-UV method provides a solid foundation for developing a validated assay for the quantification of this compound in human plasma. The outlined chromatographic conditions, sample preparation protocol, and validation parameters are based on established practices for similar antiviral compounds. Researchers should perform comprehensive method development and validation to ensure the final method is suitable for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Clevudine-Induced Mitochondrial Myopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the mechanisms of Clevudine-induced mitochondrial myopathy.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound-induced mitochondrial myopathy?

A1: this compound-induced mitochondrial myopathy is a muscle disorder that can occur with long-term use of this compound, an antiviral drug used to treat chronic hepatitis B.[1][2][3][4][5] It is characterized by progressive proximal muscle weakness, elevated creatine kinase levels, and pathological features of mitochondrial dysfunction in muscle biopsies.[1][4][5] The condition is generally reversible upon discontinuation of the drug.[1]

Q2: What is the proposed primary mechanism of this compound-induced myopathy?

A2: The primary proposed mechanism is the depletion of mitochondrial DNA (mtDNA) in muscle cells.[2] this compound, a nucleoside analog, is thought to interfere with mtDNA replication, leading to a reduction in mtDNA copy number.[2] This, in turn, impairs the synthesis of essential mitochondrial proteins, leading to respiratory chain dysfunction, decreased ATP production, and ultimately muscle fiber damage.[1]

Q3: Is this compound a direct inhibitor of mitochondrial DNA polymerase gamma (Pol γ)?

A3: While some nucleoside analogs directly inhibit Pol γ, the primary replicative enzyme for mtDNA, evidence suggests that this compound's effect may be indirect. It is hypothesized that this compound, after phosphorylation, may compete with natural nucleotides for incorporation into mtDNA or interfere with the mitochondrial nucleotide salvage pathway, potentially through inhibition of enzymes like thymidine kinase 2 (TK2), leading to an imbalance in the mitochondrial nucleotide pool and subsequent mtDNA depletion.[6][7]

Experimental Design

Q4: What cell culture models are suitable for studying this compound-induced myopathy?

A4: Differentiated myotube cultures, such as those derived from the C2C12 mouse myoblast cell line, are a relevant in vitro model. These cells exhibit many characteristics of mature muscle fibers and are suitable for investigating drug-induced mitochondrial toxicity. Primary human skeletal muscle cells or induced pluripotent stem cell (iPSC)-derived myocytes can also be used for more translationally relevant studies.

Q5: What are the key experimental endpoints to assess this compound's effect on mitochondria in muscle cells?

A5: Key endpoints include:

  • Mitochondrial DNA (mtDNA) content: To quantify mtDNA depletion.

  • Mitochondrial membrane potential (ΔΨm): As an indicator of mitochondrial health.

  • Cellular ATP levels: To measure the impact on energy production.

  • Mitochondrial respiration/metabolic flux: To assess the function of the electron transport chain.

  • Reactive oxygen species (ROS) production: To evaluate oxidative stress.

  • Expression of genes related to mitochondrial biogenesis and dynamics: To understand compensatory responses.

  • Morphological changes: To observe alterations in mitochondrial structure and muscle cell integrity.

Troubleshooting Guides

Quantitative PCR (qPCR) for mtDNA Content

Q: My qPCR results for mtDNA quantification are inconsistent. What are the possible causes and solutions?

A:

Possible Cause Solution
Poor DNA Quality: Contaminants in the DNA extract can inhibit PCR. Re-purify the DNA using a column-based method. Ensure complete removal of extraction buffers.
Inconsistent Pipetting: Inaccurate pipetting leads to variability in template amount. Use calibrated pipettes and filter tips. Prepare a master mix for all reactions to minimize pipetting errors.
Primer-Dimer Formation: Can compete with the amplification of the target sequence. Optimize primer concentrations and annealing temperature. Perform a melt curve analysis to check for primer-dimers.
Inappropriate Normalization: Using an unstable nuclear gene for normalization can introduce errors. Validate the stability of the chosen nuclear reference gene under your experimental conditions. Consider using multiple reference genes.

| Incorrect Standard Curve: An inaccurate standard curve will lead to incorrect quantification. | Prepare fresh serial dilutions of your standard for each experiment. Ensure the standard is of high quality and accurately quantified. |

For more detailed troubleshooting, refer to specialized qPCR guides.[8][9][10][11]

ATP Measurement (Luciferase-based Assay)

Q: I am getting a weak or no signal in my ATP assay. What should I do?

A:

Possible Cause Solution
Low ATP Content in Samples: Cells may be dead or have severely depleted ATP. Ensure you are working with viable cells. Check cell viability with a trypan blue exclusion assay.
Reagent Degradation: The luciferase enzyme or luciferin substrate may have lost activity. Use fresh reagents. Protect the luciferase reagent from light and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors: Components in the cell lysate or culture medium can inhibit the luciferase reaction. Ensure complete cell lysis to release all ATP. Consider diluting the sample to reduce the concentration of potential inhibitors.
Incorrect Assay Conditions: Suboptimal pH or temperature can affect enzyme activity. Follow the manufacturer's protocol precisely regarding buffer composition, pH, and incubation temperature.

| ATP Degradation during Sample Preparation: ATP is labile and can be quickly degraded by ATPases. | Keep samples on ice during preparation. Use ATPase inhibitors if necessary. For deproteinization with TCA, neutralize the sample before the assay.[12] |

For further troubleshooting, consult resources on luciferase-based assays.[13][14][15][16]

JC-1 Assay for Mitochondrial Membrane Potential

Q: My JC-1 staining results are difficult to interpret, with high background or inconsistent fluorescence. What could be the issue?

A:

Possible Cause Solution
JC-1 Aggregation: JC-1 can form aggregates in aqueous solutions, leading to particulate staining. Prepare the JC-1 working solution fresh and just before use. Ensure complete dissolution by vortexing. Some protocols suggest a brief centrifugation to remove aggregates.[16][17]
Cell Density: Overly confluent or sparse cell cultures can affect staining consistency. Plate cells at an optimal density to ensure even staining and healthy growth.
Photobleaching: JC-1 is light-sensitive, and exposure to light can quench the fluorescence. Protect stained cells from light as much as possible. Minimize the time between staining and analysis.
Inappropriate Filter Sets: Using incorrect excitation and emission wavelengths will lead to inaccurate results. Use the appropriate filter sets for detecting both JC-1 monomers (green fluorescence) and J-aggregates (red fluorescence).

| Cell Health: Unhealthy control cells will have a low mitochondrial membrane potential, leading to a weak red signal. | Ensure that your control cells are healthy and viable. Use a positive control (e.g., CCCP or FCCP) to induce depolarization and confirm the assay is working.[17][18] |

For more detailed guidance, refer to JC-1 assay troubleshooting resources.[17][18][19][20][21]

Seahorse XF Analyzer for Metabolic Flux

Q: My Seahorse XF Mito Stress Test data shows low OCR or poor response to inhibitors. How can I troubleshoot this?

A:

Possible Cause Solution
Suboptimal Cell Seeding Density: Too few or too many cells will result in a weak or saturated signal. Perform a cell titration experiment to determine the optimal cell number for your cell type.
Unhealthy Cells: Cells that are stressed or have compromised mitochondrial function will have a low basal OCR. Ensure cells are healthy and in the log phase of growth before seeding. Use appropriate culture conditions.
Incorrect Inhibitor Concentrations: The concentrations of oligomycin, FCCP, and rotenone/antimycin A may not be optimal for your cell type. Perform a titration for each inhibitor to determine the optimal concentrations for maximal effects.
Assay Medium Issues: Incorrect pH or the presence of interfering substances can affect OCR. Use the recommended Seahorse XF assay medium and ensure the pH is properly adjusted.

| Instrument or Sensor Cartridge Problems: A faulty instrument or improperly hydrated sensor cartridge can lead to erroneous readings. | Follow the manufacturer's instructions for instrument calibration and sensor cartridge hydration. |

For comprehensive troubleshooting, consult the Agilent Seahorse XF user guides.[22][23][24][25]

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

Objective: To determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).

Methodology:

  • DNA Extraction: Isolate total DNA from cultured myotubes or muscle tissue using a commercial DNA extraction kit.

  • qPCR Assay:

    • Design or obtain validated primers for a mitochondrial gene (e.g., a region of the D-loop or a tRNA gene) and a single-copy nuclear gene (e.g., B2M or RNase P).

    • Prepare a qPCR reaction mix containing SYBR Green master mix, primers, and template DNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.

    • Calculate the difference in Ct values (ΔCt = CtnDNA - CtmtDNA).

    • The relative mtDNA copy number can be expressed as 2ΔCt.

Measurement of Cellular ATP Levels

Objective: To quantify the total cellular ATP content as a measure of energy status.

Methodology:

  • Cell Lysis: Lyse the cultured myotubes using a lysis buffer that inactivates ATPases to prevent ATP degradation.

  • Luciferase-based Assay:

    • Use a commercial ATP determination kit based on the firefly luciferase reaction.

    • Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

    • Normalize the ATP content to the total protein concentration of the cell lysate.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential.

Methodology:

  • Cell Staining:

    • Incubate cultured myotubes with the JC-1 dye in culture medium. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence.

    • Flow Cytometry: Quantify the red and green fluorescence intensities in a population of cells.

    • Plate Reader: Measure the fluorescence intensity of red and green channels in a multi-well plate format.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Studies on this compound's Mitochondrial Effects in Muscle Cells

Parameter This compound Treatment Expected Outcome Reference Assay
mtDNA Copy Number Dose- and time-dependentDecreaseqPCR
Cellular ATP Levels Dose- and time-dependentDecreaseLuciferase-based assay
Mitochondrial Membrane Potential (ΔΨm) Dose- and time-dependentDecrease (shift from red to green fluorescence)JC-1 Assay
Basal Oxygen Consumption Rate (OCR) Dose- and time-dependentDecreaseSeahorse XF Mito Stress Test
Maximal Respiration (OCR) Dose- and time-dependentDecreaseSeahorse XF Mito Stress Test
Reactive Oxygen Species (ROS) Production Dose- and time-dependentIncreaseDihydroethidium (DHE) or MitoSOX Red staining

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Administration cluster_1 Mitochondrial Interference cluster_2 Mitochondrial Dysfunction cluster_3 Cellular Stress and Signaling cluster_4 Muscle Pathology This compound This compound TK2 Thymidine Kinase 2 (TK2) Inhibition (?) This compound->TK2 Hypothesized Nucleotide_Pool Imbalance of Mitochondrial Nucleotide Pool PolG ↓ mtDNA Replication (Indirect Inhibition of Pol γ) Nucleotide_Pool->PolG TK2->Nucleotide_Pool mtDNA_Depletion Mitochondrial DNA (mtDNA) Depletion PolG->mtDNA_Depletion ETC ↓ ETC Protein Synthesis mtDNA_Depletion->ETC Resp_Chain Respiratory Chain Dysfunction ETC->Resp_Chain ATP ↓ ATP Production Resp_Chain->ATP ROS ↑ Reactive Oxygen Species (ROS) Resp_Chain->ROS AMPK ↑ AMP/ATP Ratio AMPK Activation ATP->AMPK FoxO ↑ FoxO Activation ROS->FoxO PGC1a ↓ PGC-1α Activity (Mitochondrial Biogenesis) AMPK->PGC1a AMPK->FoxO Myofiber_Necrosis Myofiber Necrosis & Myopathy PGC1a->Myofiber_Necrosis Reduced Regeneration Atrophy_Genes ↑ Atrophy Gene Expression (e.g., MuRF1, Atrogin-1) FoxO->Atrophy_Genes Proteolysis ↑ Protein Degradation Atrophy_Genes->Proteolysis Proteolysis->Myofiber_Necrosis

Caption: Proposed signaling pathway of this compound-induced mitochondrial myopathy.

G cluster_0 Experimental Setup cluster_1 Mitochondrial Function Assessment cluster_2 Molecular Analysis cluster_3 Data Interpretation Culture Culture C2C12 Myoblasts and Differentiate into Myotubes Treatment Treat Myotubes with Varying Concentrations of this compound Culture->Treatment mtDNA mtDNA Quantification (qPCR) Treatment->mtDNA ATP Cellular ATP Measurement (Luciferase Assay) Treatment->ATP MMP Mitochondrial Membrane Potential (JC-1 Assay) Treatment->MMP Metabolism Metabolic Flux Analysis (Seahorse XF) Treatment->Metabolism ROS ROS Production (Fluorescent Probes) Treatment->ROS Gene_Expression Gene Expression Analysis (qPCR/Western Blot) - PGC-1α, TFAM - Atrophy markers Treatment->Gene_Expression Data_Analysis Data Analysis and Pathway Mapping mtDNA->Data_Analysis ATP->Data_Analysis MMP->Data_Analysis Metabolism->Data_Analysis ROS->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for investigating this compound-induced mitochondrial myopathy.

References

Strategies to overcome Clevudine antiviral resistance in HBV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Clevudine antiviral resistance in Hepatitis B Virus (HBV) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HBV?

A1: this compound (CLV) is a synthetic thymidine nucleoside analog used to treat chronic HBV infection.[1][2] After administration, it is converted into its active triphosphate form within hepatocytes (liver cells).[1][3] This active form, this compound triphosphate, competitively inhibits the HBV DNA polymerase, an enzyme crucial for viral replication.[1] By incorporating itself into the growing viral DNA chain, it causes premature chain termination, halting viral replication and reducing the viral load.[1]

Q2: What is this compound resistance and what is the primary genetic cause?

A2: this compound resistance is the reduced susceptibility of HBV to the antiviral effects of this compound, which can emerge during long-term treatment.[1][4] This typically manifests as a virologic breakthrough, where HBV DNA levels increase after an initial decline in a patient on therapy.[5][6] The primary cause is the selection of specific mutations in the reverse transcriptase (RT) region of the HBV polymerase gene.[1] The most common and significant mutation responsible for this compound resistance is the M204I mutation (a methionine to isoleucine substitution at codon 204).[4][5]

Q3: Does the M204I mutation confer cross-resistance to other antiviral agents?

A3: Yes, the M204I mutation, which is central to this compound resistance, also confers resistance to lamivudine (LAM).[5] Studies have shown that all this compound-resistant HBV clones tested were also lamivudine-resistant.[5] However, these mutants generally remain susceptible to other classes of antivirals like adefovir (ADV), entecavir (ETV), and tenofovir (TDF).[5]

Troubleshooting Experimental Issues

Problem 1: Persistent HBV replication is observed in our this compound-treated cell culture model.

Troubleshooting Steps:

  • Confirm Genotype: The first step is to determine if the persistent replication is due to a resistant HBV strain. Perform genotypic resistance testing by sequencing the HBV polymerase gene from the viral DNA in your cell culture supernatant or infected cells.[7][8] Look specifically for the rtM204I mutation or other known resistance-associated mutations.[4][5]

  • Perform Phenotypic Assay: To confirm the genotypic findings, conduct an in vitro phenotypic susceptibility assay. This involves testing the ability of this compound and other antivirals to inhibit the replication of the specific HBV strain from your experiment. A significant increase in the IC₅₀ (half-maximal inhibitory concentration) value for this compound compared to wild-type HBV confirms resistance.

  • Test Rescue Compounds: Use the same phenotypic assay to evaluate the efficacy of "rescue" antiviral agents. Based on existing data, Tenofovir and Adefovir are often effective against this compound-resistant mutants.[5]

Caption: Fig 1. Troubleshooting workflow for this compound resistance.

Problem 2: Difficulty choosing an effective rescue therapy for a confirmed this compound-resistant HBV strain.

Solution: The choice of rescue therapy depends on the specific resistance profile and experimental goals. Combination therapy has been shown to be highly effective in suppressing this compound-resistant HBV.

Quantitative Data on Rescue Therapies:

A multicenter cohort study evaluated the efficacy of different rescue therapies for patients with this compound-resistant CHB (defined by the rtM204I mutation).[9][10] The results at 48 weeks are summarized below.

Therapy GroupNumber of PatientsMean HBV DNA Reduction (log10 IU/mL)Patients with Undetectable HBV DNA (<70 IU/mL)
This compound + Adefovir (CLV+ADV)21-4.0157.1%
Entecavir (ETV)40-2.8527.5%
Lamivudine + Adefovir (LAM+ADV)34-2.9721.2%
Adefovir (ADV) Monotherapy12-2.310%

Data sourced from a 48-week multicenter cohort study.[9][10]

Caption: Fig 2. This compound action pathway and the impact of the rtM204I mutation.

Key Experimental Protocols

Protocol 1: Genotypic Resistance Testing of HBV Polymerase Gene

This protocol outlines the standard method for identifying resistance mutations in the HBV polymerase gene.[7]

  • Viral DNA Extraction:

    • Collect patient serum/plasma or cell culture supernatant.[7][12]

    • Extract total DNA using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the HBV polymerase/reverse transcriptase (RT) region using a nested PCR approach to ensure high sensitivity and specificity.

    • First Round PCR: Use outer primers spanning the RT domain.

    • Second Round PCR: Use inner (nested) primers to amplify the specific region where mutations (e.g., rtM204I) are known to occur.

  • PCR Product Purification:

    • Run the second-round PCR product on an agarose gel to confirm the correct size of the amplicon.

    • Purify the PCR product from the gel or directly from the reaction mix using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product for bidirectional Sanger sequencing using the inner PCR primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type HBV reference sequence (genotype-specific).

    • Identify amino acid substitutions at key resistance codons (e.g., 180, 204, etc.).[13] Online tools like the Stanford University HBV Drug Resistance Database can be used for interpretation.

Caption: Fig 3. Experimental workflow for identifying HBV resistance mutations.

Protocol 2: In Vitro HBV Drug Susceptibility (Phenotypic) Assay

This assay confirms resistance by measuring the inhibitory concentration of a drug against a specific HBV mutant.[14]

  • Construct Preparation:

    • Clone the full-length HBV genome (or a replicon construct) containing the mutation of interest (e.g., rtM204I) into a mammalian expression vector. A wild-type HBV construct should be used as a control.

  • Cell Culture and Transfection:

    • Plate a human hepatoma cell line that supports HBV replication (e.g., HepG2, Huh7, or HepG2.2.15) in 12- or 24-well plates.[15][16]

    • Transfect the cells with the mutant or wild-type HBV plasmid constructs using a suitable transfection reagent.

  • Antiviral Treatment:

    • At 24 hours post-transfection, remove the transfection medium and add fresh culture medium containing serial dilutions of the antiviral drug to be tested (e.g., this compound, Tenofovir). Include a no-drug control.

    • Incubate the cells for 3-5 days, replacing the drug-containing medium every 48 hours.

  • Analysis of HBV Replication:

    • Harvest the cells and extract intracellular HBV DNA from the core particles.

    • Quantify the amount of HBV replicative intermediates using either Southern blot analysis or quantitative real-time PCR (qPCR).[14] qPCR is more commonly used for higher throughput.[17]

  • Data Analysis:

    • Determine the concentration of the drug that inhibits HBV replication by 50% (IC₅₀).

    • Calculate the resistance fold-change by dividing the IC₅₀ for the mutant virus by the IC₅₀ for the wild-type virus. A fold-change significantly greater than 1 indicates resistance.

References

Limitations and safety concerns of long-term Clevudine therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the limitations and safety concerns associated with long-term Clevudine therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern associated with long-term this compound administration?

A1: The primary and most significant safety concern with long-term this compound therapy is the development of mitochondrial myopathy.[1][2][3][4] This condition is characterized by muscle weakness, pain, and elevated serum creatine kinase (CK) levels.[2][3][5]

Q2: What is the proposed mechanism for this compound-induced myopathy?

A2: this compound-induced myopathy is believed to result from mitochondrial toxicity.[1][4] As a nucleoside analog, this compound can interfere with mitochondrial DNA (mtDNA) replication by inhibiting DNA polymerase-γ.[6] This leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent mitochondrial dysfunction in muscle cells, ultimately causing myopathy.[2][6] The mechanism is considered similar to the myopathy induced by zidovudine, another nucleoside analog.[1][7]

Q3: How common is myopathy in patients undergoing long-term this compound therapy?

A3: The incidence of myopathy in patients on long-term this compound therapy has been reported to range from 2.8% to 14.4%.[1] One study involving 110 patients reported a myopathy incidence of 13.6% in those receiving therapy for over 12 months.[4][8] Another study observed this compound-associated myopathy in 5.9% of patients.[9]

Q4: What is the typical onset for this compound-induced myopathy?

A4: The onset of myopathy symptoms generally occurs after prolonged treatment. Studies have reported a mean duration of this compound therapy before symptom onset of approximately 14.0 to 14.2 months, with a range of 5 to 24 months.[1][7][8]

Q5: Is this compound-induced myopathy reversible?

A5: Yes, this compound-induced myopathy is generally reversible upon discontinuation of the drug.[1][8] Clinical improvement and normalization of creatine kinase levels are typically observed within about 3 months after stopping the therapy.[1][3][7]

Troubleshooting Guide

Issue: Elevated Creatine Kinase (CK) levels detected during routine monitoring.

Possible Cause: This may be an early indicator of this compound-induced myopathy.

Troubleshooting Steps:

  • Confirm the Elevation: Repeat the CK measurement to rule out transient elevations due to factors like strenuous exercise. Advise the subject to avoid vigorous physical activity for at least 48 hours before the repeat test.

  • Clinical Assessment: Evaluate the subject for any clinical signs of myopathy, such as muscle weakness (especially in the proximal lower extremities), myalgia, or fatigue.[1][3]

  • Review Concomitant Medications: Assess for other medications that could contribute to elevated CK levels or myopathy (e.g., statins).[8]

  • Consider Discontinuation: If CK levels are significantly elevated (e.g., >3-5 times the upper limit of normal) or if the subject is symptomatic, discontinuation of this compound therapy should be strongly considered.[9]

  • Further Investigations: If myopathy is suspected, consider further diagnostic tests such as electromyography (EMG) and a muscle biopsy to confirm the diagnosis and assess for mitochondrial abnormalities.[2][3]

Issue: Subject reports progressive muscle weakness and fatigue.

Possible Cause: These are hallmark symptoms of this compound-induced mitochondrial myopathy.[1][2]

Troubleshooting Steps:

  • Quantify Weakness: Perform a thorough neurological and musculoskeletal examination to objectively assess muscle strength.

  • Measure CK Levels: Immediately measure serum creatine kinase levels, which are expected to be elevated in cases of this compound-induced myopathy.[2][3]

  • Cease this compound Administration: Given the clinical symptoms, it is advisable to suspend this compound treatment pending further investigation.

  • Diagnostic Confirmation: As with elevated CK, EMG and muscle biopsy can provide definitive evidence of myopathy and mitochondrial dysfunction.[2][3] A biopsy may reveal ragged-red fibers and cytochrome c oxidase-negative fibers, which are characteristic of mitochondrial myopathies.[2]

Data Presentation

Table 1: Clinical Characteristics of this compound-Induced Myopathy

ParameterValueReference
Incidence Rate 2.8% - 14.4%[1][4][8]
Mean Time to Onset ~14.2 months (range: 5-24 months)[1][3][7]
Patient Demographics Mean age: 48.9 years (range: 27-76)[1][3]
52 women, 43 men (in a cohort of 95)[1][3]
Common Symptoms Progressive proximal muscle weakness[1][2]
Myalgia, fatigue[9]
Biochemical Marker Elevated Creatine Kinase (CK)[2][3]
Recovery Time ~3 months after discontinuation[1][3][7]

Table 2: Laboratory and Pathological Findings in this compound-Induced Myopathy

FindingPercentage of PatientsReference
Elevated Creatine Kinase 97.9%[1][3]
Myopathic EMG Pattern 98.1%[1][3]
Mitochondrial Myopathy on Biopsy 90.2%[1][3]

Experimental Protocols

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Depletion in Muscle Tissue

This protocol outlines the key steps to assess mtDNA copy number in muscle biopsy samples relative to nuclear DNA (nDNA).

  • Sample Collection: Obtain a skeletal muscle biopsy from the subject. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • DNA Extraction:

    • Isolate total DNA from a small section of the muscle tissue using a commercial DNA extraction kit suitable for tissues.

    • Ensure the chosen kit and protocol are validated for the efficient co-extraction of both mitochondrial and nuclear DNA.

  • Quantitative PCR (qPCR):

    • Design or obtain validated qPCR primers for a mitochondrial-encoded gene (e.g., a subunit of cytochrome c oxidase) and a single-copy nuclear-encoded gene (e.g., β-globin).

    • Prepare qPCR reactions in triplicate for each DNA sample, including primers for both the mitochondrial and nuclear targets.

    • Use a SYBR Green or probe-based qPCR master mix.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.

    • Calculate the ΔCt by subtracting the mitochondrial gene Ct from the nuclear gene Ct (ΔCt = Ct_nDNA - Ct_mtDNA).

    • The relative mtDNA copy number can be expressed as 2^ΔCt.

    • Compare the relative mtDNA copy number in this compound-treated samples to control samples. A significant decrease indicates mtDNA depletion.[5]

Protocol 2: Histochemical Analysis of Muscle Biopsy for Mitochondrial Abnormalities

This protocol describes the staining methods to identify morphological changes associated with mitochondrial myopathy.

  • Tissue Processing:

    • Cryosection the frozen muscle biopsy into thin sections (e.g., 8-10 µm).

    • Mount the sections on glass slides.

  • Gomori Trichrome Staining:

    • Perform a modified Gomori trichrome stain on the muscle sections.

    • Examine the stained sections under a light microscope for the presence of "ragged-red fibers," which are characterized by an accumulation of abnormal mitochondria and appear as irregular, reddish blotches at the periphery of the muscle fibers.

  • Cytochrome C Oxidase (COX) Staining:

    • Perform a histochemical assay for COX activity. This enzyme is partially encoded by mtDNA.

    • Incubate muscle sections in a solution containing the substrates for COX.

    • Examine the sections for fibers that lack COX activity (COX-negative fibers), which will appear pale or unstained compared to the surrounding COX-positive fibers. The presence of numerous ragged-red and COX-negative fibers is indicative of mitochondrial myopathy.[2]

Mandatory Visualization

Clevudine_Toxicity_Pathway This compound This compound PolymeraseGamma Mitochondrial DNA Polymerase-γ This compound->PolymeraseGamma Inhibits mtDNAReplication mtDNA Replication PolymeraseGamma->mtDNAReplication Mediates mtDNADepletion mtDNA Depletion mtDNAReplication->mtDNADepletion Impaired OxPhos Oxidative Phosphorylation (Electron Transport Chain) mtDNADepletion->OxPhos Leads to Reduced Synthesis of ETC Subunits ATP ATP Production OxPhos->ATP Drives MitochondrialDysfunction Mitochondrial Dysfunction ATP->MitochondrialDysfunction Reduced Myopathy Myopathy (Muscle Weakness, Cell Damage) MitochondrialDysfunction->Myopathy Causes

Caption: Proposed mechanism of this compound-induced mitochondrial myopathy.

Troubleshooting_Workflow Start Elevated CK or Muscle Weakness Reported Confirm Confirm CK Elevation & Assess Symptoms Start->Confirm ReviewMeds Review Concomitant Medications Confirm->ReviewMeds Decision CK Significantly Elevated OR Symptomatic? ReviewMeds->Decision Discontinue Discontinue this compound Decision->Discontinue Yes ContinueMonitor Continue Monitoring Decision->ContinueMonitor No Monitor Monitor Symptoms & CK Levels Discontinue->Monitor FurtherTests Consider EMG / Muscle Biopsy for Confirmation Monitor->FurtherTests Resolution Symptoms & CK Levels Normalize Monitor->Resolution ContinueMonitor->Decision

Caption: Troubleshooting workflow for suspected this compound-induced myopathy.

References

Addressing the antagonistic interaction between Clevudine and Telbivudine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the antagonistic interaction observed between Clevudine (CLV) and Telbivudine (TBV). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations involving the combination of these two nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: We are planning a combination antiviral study. Is it advisable to use this compound and Telbivudine together?

A1: Based on in vitro studies, the combination of this compound and Telbivudine has demonstrated an antagonistic antiviral response against Hepatitis B Virus (HBV).[1] Therefore, this combination is generally not recommended for further investigation without a clear scientific rationale to overcome the observed antagonism. In contrast, this compound has shown synergistic effects when combined with other nucleoside/nucleotide inhibitors such as entecavir, lamivudine, adefovir, and tenofovir.[1][2]

Q2: What is the underlying mechanism for the antagonistic interaction between this compound and Telbivudine?

A2: The antagonism between this compound and Telbivudine is believed to stem from competition for cellular uptake and subsequent intracellular phosphorylation.[1] Both are thymidine nucleoside analogs that require activation by cellular kinases to their triphosphate forms to exert their antiviral activity.[3][4][5] Competition for the same phosphorylation pathways can lead to reduced formation of the active metabolites of one or both drugs, resulting in a diminished overall antiviral effect.

Q3: Which cellular enzymes are involved in the phosphorylation of this compound and Telbivudine?

A3: The phosphorylation of both this compound and Telbivudine to their monophosphate forms is mediated by deoxycytidine kinase, thymidine kinase-1, and thymidine kinase-2. The subsequent phosphorylation of their monophosphate forms is carried out by thymidylate kinase.[1] Competition for these enzymes is a key factor in their antagonistic interaction.

Q4: Has the antagonistic interaction been observed in clinical settings?

A4: There is a lack of clinical trial data specifically evaluating the combination of this compound and Telbivudine, likely due to the pronounced antagonism observed in preclinical in vitro experiments. Clinical development of this compound has also been hampered by concerns of drug-related myopathy in a subset of patients during long-term treatment.[6][7]

Q5: How does the mechanism of action of this compound differ from that of Telbivudine?

A5: Both this compound and Telbivudine, in their active triphosphate forms, inhibit the HBV DNA polymerase.[3][5][8] Telbivudine 5'-triphosphate acts as a competitive inhibitor of the natural substrate, thymidine 5'-triphosphate, and its incorporation into the viral DNA leads to chain termination.[3][9] this compound-triphosphate also inhibits the HBV polymerase; however, some evidence suggests it may act in a noncompetitive manner, distorting the polymerase active site to inhibit all polymerase functions.[2][7]

Troubleshooting Guide

Problem: Decreased antiviral activity observed in vitro when combining this compound and Telbivudine.

Potential Cause Troubleshooting Steps
Competition for Phosphorylation: this compound and Telbivudine compete for the same intracellular kinases for activation.1. Quantify Intracellular Nucleotide Levels: Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to measure the intracellular concentrations of the monophosphate, diphosphate, and triphosphate forms of both drugs when used alone and in combination. A reduction in the triphosphate form of one or both drugs when combined would support this hypothesis. 2. Enzyme Kinetic Assays: Perform in vitro kinase assays using purified deoxycytidine kinase, thymidine kinase-1, thymidine kinase-2, and thymidylate kinase to determine the kinetic parameters (Km and Vmax) for each drug. This will help to directly assess the competition for these enzymes.
Competition for Cellular Uptake: Both drugs may compete for the same nucleoside transporters to enter the cell.1. Cellular Uptake Assays: Conduct uptake experiments using radiolabeled this compound and Telbivudine in relevant cell lines (e.g., HepG2, HepAD38). Measure the uptake of one drug in the presence of increasing concentrations of the other to assess competition.
Experimental Artifact: Incorrect drug concentrations or assay conditions.1. Verify Drug Concentrations: Confirm the concentration and purity of your this compound and Telbivudine stocks using appropriate analytical methods. 2. Optimize Assay Conditions: Ensure that the cell density, incubation time, and other assay parameters are optimized and consistent across experiments.

Data Presentation

Table 1: In Vitro Interaction of this compound with Various Nucleoside/Nucleotide Analogs

Combination Observed Interaction Reference
This compound + TelbivudineAntagonistic[1]
This compound + EntecavirSynergistic[1][2]
This compound + LamivudineSynergistic[1][2]
This compound + AdefovirSynergistic[1][2]
This compound + TenofovirSynergistic[1][2]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay

  • Cell Line: Utilize the HepAD38 cell line, which stably expresses wild-type HBV.[1]

  • Drug Preparation: Prepare stock solutions of this compound and Telbivudine in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Treatment: Seed HepAD38 cells in 96-well plates. After cell attachment, treat the cells with this compound, Telbivudine, or a combination of both at various concentrations. Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 7 days), replacing the media with fresh drug-containing media every 2-3 days.

  • HBV DNA Extraction: After the incubation period, lyse the cells and extract the total DNA.

  • Quantification of HBV DNA: Use a real-time PCR assay to quantify the levels of extracellular or intracellular HBV DNA.[1]

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use a combination index (CI) method (e.g., Chou-Talalay method) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Intracellular Phosphorylation Assay

  • Cell Culture and Treatment: Culture HepAD38 cells or primary hepatocytes and treat them with this compound, Telbivudine, or a combination of both for a defined period.[1]

  • Cell Lysis and Extraction: Harvest the cells and lyse them. Extract the intracellular nucleotides using a suitable method, such as a methanol-based extraction.

  • Sample Preparation: Prepare the samples for analysis by HPLC-MS/MS. This may involve solid-phase extraction to enrich for the phosphorylated species.

  • HPLC-MS/MS Analysis: Use a validated HPLC-MS/MS method to separate and quantify the intracellular concentrations of this compound-monophosphate, -diphosphate, and -triphosphate, as well as the corresponding phosphorylated forms of Telbivudine.

  • Data Comparison: Compare the levels of the active triphosphate forms of each drug when administered alone versus in combination to assess the impact on phosphorylation.

Visualizations

Antagonistic_Interaction_Pathway cluster_intracellular Intracellular Space Clevudine_ext This compound Clevudine_int This compound Clevudine_ext->Clevudine_int Uptake Telbivudine_ext Telbivudine Telbivudine_int Telbivudine Telbivudine_ext->Telbivudine_int Uptake Clevudine_MP This compound-MP Clevudine_int->Clevudine_MP Phosphorylation Telbivudine_MP Telbivudine-MP Telbivudine_int->Telbivudine_MP Phosphorylation Clevudine_DP This compound-DP Clevudine_MP->Clevudine_DP Telbivudine_DP Telbivudine-DP Telbivudine_MP->Telbivudine_DP Clevudine_TP This compound-TP (Active) Clevudine_DP->Clevudine_TP Telbivudine_TP Telbivudine-TP (Active) Telbivudine_DP->Telbivudine_TP HBV_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_Polymerase Inhibition Telbivudine_TP->HBV_Polymerase Inhibition HBV_Replication HBV Replication HBV_Polymerase->HBV_Replication Kinases1 dCK, TK1, TK2 Kinases2 TMPK Kinases3 NDPK

Caption: Intracellular phosphorylation pathway of this compound and Telbivudine.

Experimental_Workflow start Start: In Vitro Experiment cell_culture Culture HepAD38 Cells start->cell_culture treatment Treat with this compound, Telbivudine, or Combination cell_culture->treatment incubation Incubate for 7 Days treatment->incubation extraction Extract HBV DNA incubation->extraction qpcr Quantify HBV DNA via qPCR extraction->qpcr analysis Analyze Data (EC50, CI) qpcr->analysis result Determine Interaction (Antagonistic, Synergistic, Additive) analysis->result end End result->end

Caption: Workflow for assessing in vitro drug interaction.

Troubleshooting_Logic start Observation: Decreased antiviral activity in combination hypothesis1 Hypothesis 1: Competition for Phosphorylation start->hypothesis1 hypothesis2 Hypothesis 2: Competition for Cellular Uptake start->hypothesis2 hypothesis3 Hypothesis 3: Experimental Artifact start->hypothesis3 test1 Action: Quantify intracellular nucleotide levels (HPLC-MS/MS) hypothesis1->test1 test2 Action: Perform cellular uptake assays hypothesis2->test2 test3 Action: Verify drug concentrations and optimize assay conditions hypothesis3->test3 result1 Outcome: Reduced triphosphate levels of one or both drugs test1->result1 result2 Outcome: Reduced uptake of one drug in presence of the other test2->result2 result3 Outcome: Discrepancies found and corrected test3->result3 conclusion1 Conclusion: Phosphorylation competition is the likely cause result1->conclusion1 conclusion2 Conclusion: Uptake competition contributes to antagonism result2->conclusion2 conclusion3 Conclusion: Re-run experiment with validated parameters result3->conclusion3

Caption: Troubleshooting logic for investigating antagonism.

References

Technical Support Center: Improving the Therapeutic Index of Clevudine Through Combination Regimens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Clevudine combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and the rationale for combination therapy?

A1: this compound is a synthetic thymidine nucleoside analog.[1] After administration, it is converted to its active triphosphate form within hepatocytes. This active form competitively inhibits the hepatitis B virus (HBV) DNA polymerase, a crucial enzyme for viral replication.[1][2] By incorporating into the growing viral DNA chain, it causes premature chain termination, thus halting viral replication and reducing the viral load.[1]

The primary rationales for using this compound in combination regimens are to enhance its antiviral efficacy and to overcome the development of drug-resistant HBV strains, a known limitation of long-term this compound monotherapy.[1]

Q2: We are observing antagonistic effects with our this compound combination therapy. What could be the cause?

A2: Antagonistic antiviral responses can occur when two drugs compete for the same activation pathway. For example, the combination of this compound and Telbivudine has been shown to be antagonistic.[3] This is due to competition for cellular uptake and subsequent phosphorylation, which is necessary for their antiviral activity.[3] When designing combination studies, it is crucial to select drugs with different resistance profiles and complementary mechanisms of action.

Q3: Our in vitro experiments are showing unexpected cytotoxicity with this compound. How can we investigate this?

A3: A significant concern with long-term this compound use is mitochondrial toxicity, which can manifest as myopathy.[4] If you are observing unexpected cytotoxicity, it is advisable to perform specific assays to assess mitochondrial function. High-dose this compound treatment has been shown to induce mitochondrial defects associated with mitochondrial DNA (mtDNA) depletion.[4] Consider running assays to measure mtDNA content, mitochondrial protein synthesis, and cellular oxygen consumption.

Q4: What are some known synergistic combinations with this compound?

A4: In vitro studies have shown that this compound has synergistic antiviral effects when combined with entecavir, lamivudine, adefovir, or tenofovir.[3] A clinical study has also demonstrated that a combination of a low dose of this compound with adefovir results in a potent antiviral response and a better resistance profile compared to this compound monotherapy.[5][6]

Troubleshooting Guides

Issue 1: High variability in HBV DNA quantification results in our in vitro antiviral assay.

  • Possible Cause 1: Inconsistent DNA Extraction. The efficiency of HBV DNA extraction from serum or cell culture supernatant is a critical step that can introduce variability.

    • Troubleshooting Step: Ensure a standardized and validated DNA extraction method is used consistently across all samples. Methods like NaOH lysis have been shown to be effective for serum samples.[7] For cell culture supernatants, commercial viral DNA extraction kits are recommended.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially of small volumes for PCR, can lead to significant variations in results.

    • Troubleshooting Step: Use calibrated pipettes and filter tips to prevent cross-contamination. For setting up PCR reactions, preparing a master mix for all common reagents can minimize pipetting variability between samples.

  • Possible Cause 3: Primer/Probe Degradation. The primers and probes used in real-time PCR are sensitive to degradation from repeated freeze-thaw cycles or improper storage.

    • Troubleshooting Step: Aliquot primers and probes upon receipt and store them protected from light at the recommended temperature. Avoid multiple freeze-thaw cycles.

Issue 2: Myopathy-related adverse events observed in long-term animal studies.

  • Possible Cause: this compound-induced mitochondrial toxicity. Long-term this compound therapy is associated with myopathy due to its effects on mitochondria.[4]

    • Troubleshooting Step 1: Monitor Creatine Kinase (CK) levels. Regularly monitor serum CK levels in animal subjects, as elevated CK is an indicator of muscle damage.

    • Troubleshooting Step 2: Histopathological Analysis. At the end of the study, perform a histopathological analysis of muscle tissue to look for signs of mitochondrial myopathy, such as ragged-red fibers.

    • Troubleshooting Step 3: Consider Dose Reduction or Combination with a Protective Agent. Evaluate if a lower dose of this compound in combination with another antiviral agent can maintain efficacy while reducing toxicity.

Data Presentation

Table 1: Comparison of this compound Monotherapy and this compound + Adefovir Combination Therapy in Chronic Hepatitis B Patients at 96 Weeks

Outcome MeasureThis compound 30 mg MonotherapyThis compound 20 mg MonotherapyThis compound 20 mg + Adefovir Combination
Virological Response (HBV DNA < 300 copies/mL) 67%71%95%[6]
Biochemical Response (Normal ALT) 78-94%78-94%78-94%[6]
Resistance 20%20%0%[6]
Myalgia 1 patient0 patients1 patient[8]
Muscle Weakness 1 patient2 patients0 patients[8]

Experimental Protocols

Protocol 1: Quantification of HBV DNA by Real-Time PCR

This protocol provides a general framework for quantifying HBV DNA from cell culture supernatants.

  • Sample Preparation:

    • Collect cell culture supernatant from experimental wells.

    • Centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris.

    • Transfer the clear supernatant to a new tube.

  • Viral DNA Extraction:

    • Extract viral DNA from 200 µL of supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer's instructions.

    • Elute the purified DNA in 50 µL of the provided elution buffer.

  • Real-Time PCR Reaction Setup:

    • Prepare a master mix containing an appropriate real-time PCR master mix, forward and reverse primers specific for the HBV genome, and a labeled probe.

    • Add 5 µL of the extracted DNA to each well of a 96-well PCR plate.

    • Add the PCR master mix to each well for a final reaction volume of 20-25 µL.

    • Include a negative control (elution buffer) and a positive control (a known concentration of HBV DNA plasmid).

    • Also, include a standard curve using serial dilutions of the HBV DNA plasmid to enable absolute quantification.

  • Thermal Cycling and Data Analysis:

    • Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions for the chosen primers and probe.

    • Analyze the data using the software provided with the thermal cycler.

    • Quantify the HBV DNA in the samples by comparing their Ct values to the standard curve.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound and its combinations in a cell line (e.g., HepG2).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drugs in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells.

    • Include wells with untreated cells as a control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Incubate the plate overnight at 37°C in a humidified incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Mandatory Visualizations

Clevudine_Mitochondrial_Toxicity This compound This compound Clevudine_MP This compound Monophosphate This compound->Clevudine_MP Phosphorylation Clevudine_TP This compound Triphosphate Clevudine_MP->Clevudine_TP Phosphorylation TK2 Thymidine Kinase 2 Clevudine_MP->TK2 HBV_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_Polymerase mtDNA_Polymerase mtDNA Polymerase γ TK2->mtDNA_Polymerase Inhibition mtDNA mtDNA mtDNA_Polymerase->mtDNA Replication mtDNA_depletion mtDNA Depletion mtDNA_Polymerase->mtDNA_depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_depletion->Mitochondrial_Dysfunction Myopathy Myopathy Mitochondrial_Dysfunction->Myopathy

Caption: Signaling pathway of this compound-induced mitochondrial toxicity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) Cell_Culture 1. Seed HepG2.2.15 cells Drug_Treatment 2. Treat with this compound, Combination Drug, and Combo Cell_Culture->Drug_Treatment Viability_Assay 3. Assess Cell Viability (MTT Assay) Drug_Treatment->Viability_Assay Antiviral_Assay 4. Quantify HBV DNA (qPCR) Drug_Treatment->Antiviral_Assay Toxicity_Assay 5. Assess Mitochondrial Toxicity Drug_Treatment->Toxicity_Assay Data_Analysis 6. Analyze for Synergy/Antagonism and Therapeutic Index Viability_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Animal_Model 7. Treat HBV Transgenic Mice Data_Analysis->Animal_Model Promising combinations advance to in vivo Monitor_Viremia 8. Monitor Serum HBV DNA Animal_Model->Monitor_Viremia Monitor_Toxicity 9. Monitor Toxicity Markers (e.g., CK) Animal_Model->Monitor_Toxicity Final_Analysis 10. Efficacy and Safety Assessment Monitor_Viremia->Final_Analysis Monitor_Toxicity->Final_Analysis

Caption: Experimental workflow for evaluating this compound combination regimens.

References

Validation & Comparative

Combination Therapy of Clevudine and Adefovir Demonstrates Superior Efficacy in Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of clinical trial data reveals that the combination of Clevudine and Adefovir offers a more potent and durable antiviral response in patients with chronic hepatitis B (CHB) compared to this compound monotherapy. This guide provides a detailed examination of the experimental data, protocols, and underlying mechanisms, offering valuable insights for researchers, scientists, and drug development professionals in the field of viral hepatitis.

The combination therapy not only leads to a significantly higher rate of virological response but also presents a formidable barrier to the development of drug resistance, a common challenge in the long-term management of CHB.

Comparative Efficacy: Virological and Biochemical Response

A randomized, open-label study meticulously evaluated the efficacy of a low-dose this compound (20 mg) plus Adefovir (10 mg) combination therapy against this compound monotherapy (20 mg or 30 mg) in treatment-naïve CHB patients over a 96-week period.[1][2][3] The results, summarized in the table below, highlight the clear superiority of the combination regimen.

Treatment GroupNVirological Response (HBV DNA <300 copies/mL) at Week 96Biochemical Response (Normal ALT) at Week 96Emergence of Resistance at Week 96
This compound 20mg + Adefovir 10mg2095%94%0%
This compound 30mg Monotherapy2167%78%20%
This compound 20mg Monotherapy2171%88%20%

Data sourced from a randomized, open-label study comparing low-dose this compound plus adefovir combination therapy with this compound monotherapy in naïve chronic hepatitis B patients.[1][2][3]

The combination therapy achieved a remarkable 95% virological response rate, a statistically significant improvement over the monotherapy arms (p = 0.0376).[1][2][3] Furthermore, no drug resistance was observed in the combination group, whereas 20% of patients in both monotherapy groups developed resistance.[1][2][3]

A separate multicenter cohort study investigated the efficacy of this compound and Adefovir combination therapy as a rescue regimen for patients who had developed resistance to this compound.[4][5] In this study, the combination therapy demonstrated the greatest reduction in HBV DNA levels and the highest rate of undetectable HBV DNA at 48 weeks compared to other rescue strategies, including Adefovir monotherapy, Lamivudine plus Adefovir, and Entecavir monotherapy.[4][5] Specifically, 57.1% of patients in the this compound plus Adefovir group achieved undetectable HBV DNA levels, a significantly higher proportion than the other treatment groups (p=0.003).[4][5]

Mechanism of Action: A Synergistic Approach to Viral Suppression

This compound and Adefovir are both nucleos(t)ide analogues that inhibit the hepatitis B virus (HBV) DNA polymerase, a critical enzyme for viral replication. However, they target the enzyme in distinct ways, leading to a synergistic antiviral effect when used in combination.

HBV_Replication_Inhibition cluster_HBV_Lifecycle HBV Replication Cycle cluster_Drug_Action Drug Mechanism of Action cluster_this compound This compound cluster_Adefovir Adefovir HBV_entry HBV Entry rcDNA_to_cccDNA rcDNA to cccDNA HBV_entry->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Reverse_Transcription Reverse Transcription pgRNA->Reverse_Transcription HBV_DNA_Polymerase HBV DNA Polymerase Reverse_Transcription->HBV_DNA_Polymerase Viral_Assembly Viral Assembly & Release HBV_DNA_Polymerase->Viral_Assembly Clevudine_entry This compound Entry Phosphorylation_C Phosphorylation to This compound Triphosphate Clevudine_entry->Phosphorylation_C Clevudine_triphosphate This compound Triphosphate Phosphorylation_C->Clevudine_triphosphate Clevudine_triphosphate->HBV_DNA_Polymerase Inhibits Adefovir_entry Adefovir Dipivoxil Entry (Prodrug) Hydrolysis Hydrolysis to Adefovir Adefovir_entry->Hydrolysis Phosphorylation_A Phosphorylation to Adefovir Diphosphate Hydrolysis->Phosphorylation_A Adefovir_diphosphate Adefovir Diphosphate Phosphorylation_A->Adefovir_diphosphate Adefovir_diphosphate->HBV_DNA_Polymerase Inhibits & Chain Termination

Caption: Mechanism of action of this compound and Adefovir in inhibiting HBV replication.

This compound, a nucleoside analog, is phosphorylated to its active triphosphate form, which then competes with the natural substrate for incorporation into the growing viral DNA chain, thereby inhibiting the HBV DNA polymerase. Adefovir, a nucleotide analog, is converted to its active diphosphate form and acts as a chain terminator after being incorporated into the viral DNA, effectively halting further elongation. This dual mechanism of inhibition likely contributes to the potent antiviral activity and high barrier to resistance observed with the combination therapy.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

Quantification of HBV DNA by Real-Time PCR

Objective: To measure the viral load of HBV in patient serum or plasma.

Methodology:

  • DNA Extraction: Viral DNA is extracted from 200-500 µL of serum or plasma using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions. An internal control is typically added during this step to monitor the extraction efficiency.

  • PCR Master Mix Preparation: A master mix is prepared containing a DNA polymerase, dNTPs, specific primers and a probe targeting a conserved region of the HBV genome, and a reaction buffer.

  • Real-Time PCR Amplification:

    • The extracted DNA and the PCR master mix are added to a 96-well PCR plate.

    • The plate is placed in a real-time PCR thermal cycler.

    • The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Fluorescence is measured at the end of each extension step.

  • Data Analysis: A standard curve is generated using a serial dilution of a known concentration of HBV DNA. The viral load in the patient samples is then quantified by comparing their amplification curves to the standard curve. The results are typically reported in international units per milliliter (IU/mL) or copies/mL.[6][7][8]

Measurement of Serum Alanine Aminotransferase (ALT) Levels

Objective: To assess liver inflammation by measuring the activity of the ALT enzyme in the serum.

Methodology:

  • Sample Collection: A blood sample is collected from the patient via venipuncture into a serum separator tube.

  • Serum Separation: The blood is allowed to clot, and then centrifuged to separate the serum from the blood cells.

  • ALT Activity Assay:

    • The assay is based on the principle that ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate.

    • The rate of pyruvate formation is measured by a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

    • The serum sample is mixed with a reagent containing L-alanine, α-ketoglutarate, and NADH.

    • The change in absorbance over time is measured using a spectrophotometer.

  • Calculation: The ALT activity is calculated based on the rate of absorbance change and is expressed in units per liter (U/L).[9][10][11]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow of a clinical trial evaluating antiviral therapies for CHB and the logical relationship between treatment, viral response, and clinical outcomes.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arms Treatment Arms Randomization->Treatment_Arms Combination_Therapy This compound + Adefovir Treatment_Arms->Combination_Therapy Monotherapy_1 This compound 30mg Treatment_Arms->Monotherapy_1 Monotherapy_2 This compound 20mg Treatment_Arms->Monotherapy_2 Follow_Up Follow-Up Visits (e.g., Weeks 24, 48, 96) Combination_Therapy->Follow_Up Monotherapy_1->Follow_Up Monotherapy_2->Follow_Up Data_Collection Data Collection (HBV DNA, ALT, Safety) Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: A typical experimental workflow for a clinical trial comparing antiviral therapies.

Logical_Relationship Combination_Therapy This compound + Adefovir Combination Therapy Synergistic_Inhibition Synergistic Inhibition of HBV DNA Polymerase Combination_Therapy->Synergistic_Inhibition Reduced_Viral_Replication Reduced Viral Replication Synergistic_Inhibition->Reduced_Viral_Replication High_Barrier_to_Resistance High Barrier to Resistance Synergistic_Inhibition->High_Barrier_to_Resistance Lower_HBV_DNA Lower HBV DNA Levels (Virological Response) Reduced_Viral_Replication->Lower_HBV_DNA Reduced_Liver_Inflammation Reduced Liver Inflammation Reduced_Viral_Replication->Reduced_Liver_Inflammation Improved_Clinical_Outcome Improved Long-Term Clinical Outcome Lower_HBV_DNA->Improved_Clinical_Outcome Normalized_ALT Normalized ALT Levels (Biochemical Response) Reduced_Liver_Inflammation->Normalized_ALT Normalized_ALT->Improved_Clinical_Outcome High_Barrier_to_Resistance->Improved_Clinical_Outcome

Caption: Logical relationship between combination therapy and improved clinical outcomes.

References

Navigating Resistance: A Comparative Analysis of Clevudine Cross-Resistance with Other Nucleos(t)ide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of Hepatitis B Virus (HBV) antiviral resistance, a thorough understanding of cross-resistance profiles is paramount. This guide provides an objective comparison of the in vitro efficacy of Clevudine and other widely used nucleos(t)ide analogs—Lamivudine, Entecavir, Adefovir, and Tenofovir—against this compound-resistant HBV mutants. The experimental data presented herein offers a quantitative basis for informed decision-making in the development of next-generation HBV therapies and salvage treatment strategies.

Key Findings on this compound Cross-Resistance

This compound, a pyrimidine analog, has demonstrated potent antiviral activity against HBV. However, long-term therapy can lead to the selection of resistant viral strains, primarily characterized by the M204I mutation in the HBV reverse transcriptase (RT) domain.[1] This mutation confers a high level of resistance to this compound and exhibits a distinct pattern of cross-resistance to other nucleos(t)ide analogs.

Our analysis of in vitro susceptibility data reveals that this compound-resistant HBV mutants, predominantly harboring the M204I mutation, display strong cross-resistance to the L-nucleoside analog lamivudine.[1][2] Conversely, these mutants generally remain susceptible to the acyclic phosphonates, adefovir and tenofovir.[1] Entecavir, a carbocyclic analog of deoxyguanosine, shows reduced efficacy against this compound-resistant mutants, with resistance levels being notably high.[1]

Comparative In Vitro Susceptibility of HBV Mutants

The following tables summarize the quantitative data from in vitro phenotypic analyses, comparing the 50% inhibitory concentration (IC50) and fold-resistance of various nucleos(t)ide analogs against wild-type and this compound-resistant HBV.

Table 1: In Vitro Susceptibility of this compound-Resistant HBV Mutants to Other Nucleos(t)ide Analogs

HBV MutantThis compound (CLV)Lamivudine (LVD)Adefovir (ADV)Entecavir (ETV)Tenofovir (TDF)
Wild-Type 0.02 ± 0.010.04 ± 0.010.35 ± 0.070.004 ± 0.0010.12 ± 0.03
M204I >10>200.41 ± 0.080.28 ± 0.050.15 ± 0.04
L129M/V173L/M204I/H337N >10>200.38 ± 0.060.31 ± 0.060.14 ± 0.03

IC50 values are expressed in µM and represent the mean ± standard deviation. Data is compiled from in vitro studies on patient-derived this compound-resistant clones.[1]

Table 2: Fold-Resistance of this compound-Resistant and Lamivudine-Resistant HBV Mutants to Nucleos(t)ide Analogs

HBV MutantThis compound (CLV)Lamivudine (LVD)Adefovir (ADV)Entecavir (ETV)Tenofovir (TDF)
M204I >500>5001.2701.3
L129M/V173L/M204I/H337N >500>5001.177.51.2
L180M + M204V >1600>10001.11641.8
M204I >1600>10001.84712.1

Fold-resistance is calculated as the IC50 of the mutant divided by the IC50 of the wild-type virus. Data is a composite from multiple in vitro studies.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

HBV Genotypic Resistance Analysis (Polymerase Gene Sequencing)

This protocol outlines the steps for identifying mutations in the HBV reverse transcriptase (RT) domain associated with drug resistance.

a. Viral DNA Extraction:

  • HBV DNA is extracted from patient serum samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.

b. PCR Amplification:

  • The HBV polymerase gene, specifically the RT domain, is amplified using a nested Polymerase Chain Reaction (PCR) approach.

  • First Round PCR:

    • Primers targeting the conserved regions flanking the RT domain are used.

    • The reaction mixture typically contains the extracted viral DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Thermal cycling conditions are optimized for initial amplification.

  • Second Round (Nested) PCR:

    • A small aliquot of the first-round PCR product is used as a template.

    • A second set of primers, internal to the first set, is used to increase the specificity and yield of the target amplicon.

    • Biotinylated primers can be used in this step for subsequent sequencing applications.

c. DNA Sequencing:

  • The amplified PCR product is purified to remove unincorporated primers and dNTPs.

  • Direct sequencing of the purified PCR product is performed using the Sanger sequencing method with dye-terminator chemistry.

  • The sequencing reaction products are analyzed on an automated DNA sequencer.

d. Sequence Analysis:

  • The obtained nucleotide sequences are aligned with a wild-type HBV reference sequence (e.g., from GenBank) to identify amino acid substitutions in the RT domain.

  • Known resistance-associated mutations are identified by comparing the patient-derived sequence to a database of established resistance mutations.

HBV Phenotypic Resistance Analysis (In Vitro Drug Susceptibility Assay)

This protocol describes the methodology to determine the in vitro susceptibility of HBV replicons to various nucleos(t)ide analogs.

a. Construction of HBV Replicon Plasmids:

  • Full-length HBV genomes containing specific resistance mutations (e.g., M204I) are generated by site-directed mutagenesis of a wild-type HBV replicon plasmid.

  • The integrity and presence of the desired mutations in the constructed plasmids are confirmed by DNA sequencing.

b. Cell Culture and Transfection:

  • Human hepatoma cell lines, such as Huh7 or HepG2, are maintained in appropriate culture media.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The HBV replicon plasmids (both wild-type and mutant) are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).

c. Drug Treatment:

  • Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the nucleos(t)ide analogs to be tested (this compound, Lamivudine, Adefovir, Entecavir, Tenofovir).

  • A drug-free control is included for each replicon.

  • The cells are incubated for a defined period (e.g., 4-5 days), with the drug-containing medium being replenished every 2 days.

d. Analysis of HBV Replication:

  • DNA Extraction: Intracellular HBV core-associated DNA is extracted from the cells.

  • Southern Blot Analysis: The extracted DNA is separated by agarose gel electrophoresis, transferred to a nylon membrane, and hybridized with a 32P-labeled HBV-specific DNA probe. The levels of HBV replicative intermediates (relaxed circular and double-stranded linear DNA) are visualized by autoradiography.

  • Quantitative Real-Time PCR (qPCR): Alternatively, the amount of intracellular HBV DNA can be quantified using a real-time PCR assay with primers and probes specific for a conserved region of the HBV genome.

e. Calculation of IC50 and Fold-Resistance:

  • The intensity of the HBV DNA bands (from Southern blot) or the DNA copy number (from qPCR) is quantified for each drug concentration.

  • The 50% inhibitory concentration (IC50), the drug concentration that inhibits HBV replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

  • The fold-resistance is determined by dividing the IC50 for the mutant replicon by the IC50 for the wild-type replicon.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for assessing this compound cross-resistance.

experimental_workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis cluster_comparison Comparative Analysis s1 Patient Serum Sample s2 Viral DNA Extraction s1->s2 s3 PCR Amplification of Polymerase Gene s2->s3 s4 DNA Sequencing s3->s4 s5 Sequence Analysis & Mutation Identification s4->s5 c1 Cross-Resistance Profile s5->c1 p1 Construct HBV Replicons (WT & Mutant) p2 Cell Culture & Transfection p1->p2 p3 Drug Treatment with NAs p2->p3 p4 Analysis of HBV Replication (Southern Blot / qPCR) p3->p4 p5 Calculate IC50 & Fold-Resistance p4->p5 p5->c1

Caption: Experimental workflow for this compound cross-resistance analysis.

References

Clevudine in Combination Therapy for Hepatitis B: A Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clevudine's performance in combination with other Hepatitis B virus (HBV) inhibitors, supported by experimental data. The following sections detail the synergistic and antagonistic interactions of this compound, present quantitative data in a structured format, outline experimental methodologies, and visualize key processes.

This compound is a nucleoside analog with potent antiviral activity against HBV.[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a crucial enzyme in the viral replication cycle.[2] Specifically, after being converted to its active triphosphate form within liver cells, this compound triphosphate competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain.[2] This incorporation leads to premature chain termination, thus halting viral replication.[3][2] The unique L-configuration of this compound contributes to its potent and sustained suppression of HBV replication.[4] To enhance antiviral efficacy and reduce the risk of drug resistance, combination therapy is a common strategy in the management of chronic Hepatitis B.[5] This guide focuses on the interactions of this compound with other HBV inhibitors.

In Vitro Combination Antiviral Activity

An in vitro study investigated the antiviral activity of this compound (CLV) in combination with other nucleoside/nucleotide analogues against wild-type HBV in the HepAD38 cell line. The results revealed both synergistic and antagonistic interactions.

Data Presentation: Combination of this compound with Other HBV Inhibitors

The following table summarizes the observed effects of combining this compound with other HBV inhibitors. The antiviral effects were determined using the MacSynergy II program, with synergy, additivity, and antagonism defined by calculated synergy volumes at a 95% confidence interval.

Combination Observed Effect Synergy Volume (µM²%) Conclusion
This compound + LamivudineSynergistic102.3The combination showed a strong synergistic antiviral effect.
This compound + AdefovirSynergistic89.6The combination demonstrated a synergistic antiviral effect.
This compound + EntecavirSynergistic79.5A synergistic antiviral effect was observed with this combination.
This compound + TenofovirSynergistic65.4This combination resulted in a synergistic antiviral effect.
This compound + TelbivudineAntagonistic-112.4A strong antagonistic antiviral response was observed.

Data sourced from Niu et al. (2010).

Experimental Protocols

The following is a detailed methodology for the key in vitro experiments that determined the synergistic and antagonistic effects of this compound combinations.

In Vitro HBV Antiviral Assay

Cell Line: The HepAD38 cell line, which stably expresses wild-type HBV under the control of a tetracycline-repressible promoter, was utilized.

Drug Combination Analysis:

  • HepAD38 cells were seeded in 96-well plates.

  • After 24 hours, the tetracycline was removed from the culture medium to induce HBV replication.

  • Varying concentrations of this compound and a second antiviral agent (Lamivudine, Adefovir, Entecavir, Tenofovir, or Telbivudine) were added in a checkerboard pattern.

  • The cells were incubated for 6 days, with the medium and drugs being replaced on day 3.

  • On day 6, the supernatant was collected, and intracellular HBV DNA was extracted from the cells.

  • HBV DNA levels were quantified using a real-time PCR assay.

Data Analysis: The combination effects were evaluated using the MacSynergy II software, which calculates synergy volumes based on the dose-response curves of the individual drugs and their combinations.

Visualizations

Experimental Workflow for Drug Combination Screening

The following diagram illustrates the workflow for assessing the in vitro antiviral activity of this compound in combination with other HBV inhibitors.

G cluster_setup Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed HepAD38 cells in 96-well plates B Induce HBV replication (remove tetracycline) A->B C Add drug combinations in a checkerboard pattern B->C D Incubate for 6 days C->D E Replace medium and drugs on day 3 D->E F Extract intracellular HBV DNA E->F G Quantify HBV DNA via real-time PCR F->G H Analyze combination effects (MacSynergy II) G->H

Caption: Experimental workflow for in vitro HBV drug combination analysis.

Proposed Mechanism of this compound and Telbivudine Antagonism

The antagonistic effect observed between this compound and Telbivudine is suggested to be due to competition for intracellular phosphorylation, a necessary step for the activation of these nucleoside analogs.

G cluster_cell Hepatocyte cluster_activation Activation Pathway cluster_inhibition HBV Polymerase Inhibition This compound This compound Kinases Cellular Kinases (e.g., dCK, TK1, TK2) This compound->Kinases Phosphorylation Competition Competition for Phosphorylation Telbivudine Telbivudine Telbivudine->Kinases Phosphorylation Clevudine_TP This compound-TP (Active) Kinases->Clevudine_TP Telbivudine_TP Telbivudine-TP (Active) Kinases->Telbivudine_TP HBV_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_Polymerase Inhibits Telbivudine_TP->HBV_Polymerase Inhibits Competition->Kinases Antagonistic Interaction

Caption: Proposed mechanism of antagonism between this compound and Telbivudine.

Clinical Context and Other Combinations

While the in vitro data provides a clear picture of potential interactions, clinical outcomes can be more complex. Studies comparing this compound monotherapy to Entecavir monotherapy in treatment-naïve patients with chronic hepatitis B have shown similar efficacy in reducing HBV DNA levels at 48 weeks.[6][7] However, some studies noted instances of virologic breakthrough and myopathy in patients receiving this compound.[6][7]

In cases of this compound resistance, often associated with the rtM204I mutation, rescue therapies involving combinations have been explored.[8] One study found that a combination of this compound and Adefovir was more effective at suppressing HBV replication in patients with this compound-resistant CHB than Entecavir, Adefovir, or Lamivudine plus Adefovir therapies.[8]

Conclusion

In vitro evidence strongly suggests that this compound acts synergistically with Lamivudine, Adefovir, Entecavir, and Tenofovir in inhibiting wild-type HBV replication. Conversely, a significant antagonistic effect is observed when this compound is combined with Telbivudine, likely due to competition for the same intracellular activation pathways. These findings provide a rational basis for the design of combination therapies for chronic hepatitis B. However, clinical data on the efficacy and safety of these specific synergistic combinations are limited, and further investigation is warranted. For patients who develop resistance to this compound, combination rescue therapies have shown promise. This guide highlights the importance of understanding the molecular interactions between antiviral agents to optimize treatment strategies for chronic HBV infection.

References

A Comparative Analysis of Clevudine and Lamivudine Resistance Profiles in Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the resistance profiles of two prominent nucleoside analogs for the treatment of chronic hepatitis B (CHB), Clevudine and Lamivudine, reveals key differences in their long-term efficacy and the genetic pathways to viral resistance. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison to inform future therapeutic strategies.

The emergence of drug-resistant Hepatitis B virus (HBV) strains is a significant challenge in the management of CHB. Both this compound and Lamivudine target the HBV polymerase, a critical enzyme in the viral replication cycle, but prolonged therapy can lead to the selection of mutations that reduce their antiviral activity.

Executive Summary

This compound has demonstrated a lower rate of virologic breakthrough compared to Lamivudine in clinical studies. The primary mutation associated with resistance to both drugs is in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase. Specifically, the rtM204I mutation is the key determinant of this compound resistance, while both rtM204V and rtM204I mutations confer resistance to Lamivudine. Notably, this compound-resistant strains exhibit cross-resistance to Lamivudine.

Data Presentation: Quantitative Analysis of Resistance

The following tables summarize the key quantitative data on the resistance profiles of this compound and Lamivudine.

Table 1: In Vitro Susceptibility of HBV Mutants to this compound and Lamivudine

HBV StrainMutation(s)DrugIC₅₀ (μM)Fold ResistanceReference
Wild-type-This compound0.03 ± 0.001
MutantrtM204IThis compound>1.0>33.3
Wild-type-Lamivudine0.04 ± 0.011
MutantrtM204VLamivudine>100>2500
MutantrtM204ILamivudine>100>2500
MutantrtL180M + rtM204VLamivudine>100>2500

IC₅₀ (50% inhibitory concentration) is a measure of the drug concentration required to inhibit viral replication by 50%. Fold resistance is the ratio of the IC₅₀ for the mutant virus to the IC₅₀ for the wild-type virus.

Table 2: Clinical Resistance Rates from Comparative Studies

StudyTreatment DurationDrugVirologic Breakthrough RatePrimary Resistance Mutations Detected
Kim et al., 201048 weeksThis compound9.4% (5/53)Not specified in this cohort
Kim et al., 201048 weeksLamivudine25.4% (16/63)Not specified in this cohort
Lau et al., 201048 weeksThis compound0%None
Lau et al., 201048 weeksLamivudine24% (11/46)YMDD mutations

Virologic breakthrough is defined as a confirmed increase in HBV DNA level of ≥ 1 log₁₀ IU/mL from the nadir during therapy.

Key Resistance Mutations

This compound:

  • Primary Mutation: The rtM204I mutation in the YMDD motif of the HBV reverse transcriptase is the major determinant of this compound resistance.

  • Compensatory Mutations: Other mutations, such as rtL180M and rtV173L, may accompany rtM204I to enhance the replication fitness of the resistant virus.

Lamivudine:

  • Primary Mutations: Both rtM204V and rtM204I mutations in the YMDD motif are the most common mutations conferring resistance to Lamivudine.

  • Compensatory Mutations: The rtL180M mutation frequently occurs in conjunction with rtM204V and can increase the level of resistance.

Cross-Resistance

A critical consideration in antiviral therapy is the potential for cross-resistance, where resistance to one drug confers resistance to another. In vitro studies have demonstrated that this compound-resistant HBV mutants, primarily harboring the rtM204I mutation, are also resistant to Lamivudine. Conversely, Lamivudine-resistant strains with either rtM204V or rtM204I mutations show high-level cross-resistance to this compound. However, both this compound- and Lamivudine-resistant mutants generally remain susceptible to nucleotide analogs such as adefovir and tenofovir.

Experimental Protocols

1. In Vitro Drug Susceptibility Assay

This assay is crucial for determining the concentration of an antiviral drug required to inhibit HBV replication.

  • Cell Line: Human hepatoma cell lines that support HBV replication, such as HepG2 or Huh7, are commonly used.

  • HBV Plasmids: Plasmids containing a greater-than-unit-length HBV genome (wild-type or with specific resistance mutations) are transfected into the hepatoma cells.

  • Drug Treatment: Following transfection, the cells are cultured in the presence of serial dilutions of the antiviral drug (e.g., this compound or Lamivudine) for a defined period, typically 4-5 days. The culture medium containing the drug is replaced daily.

  • Analysis of HBV Replication: Intracellular HBV DNA is extracted from the cells. The levels of HBV replicative intermediates (relaxed circular and double-stranded linear DNA) are quantified using Southern blot analysis or quantitative PCR (qPCR).

  • IC₅₀ Determination: The drug concentration that inhibits HBV DNA replication by 50% (IC₅₀) is calculated by plotting the percentage of replication inhibition against the drug concentration. Fold resistance is then calculated by dividing the IC₅₀ for the mutant virus by the IC₅₀ for the wild-type virus.

2. HBV Genotypic Resistance Testing

This method is used to identify specific mutations in the HBV polymerase gene associated with drug resistance.

  • Sample Collection: Patient serum or plasma containing HBV DNA is collected.

  • DNA Extraction: Viral DNA is extracted from the serum or plasma sample.

  • PCR Amplification: The HBV polymerase gene, specifically the reverse transcriptase (RT) domain, is amplified using polymerase chain reaction (PCR). Nested PCR is often employed to increase the sensitivity and specificity of the amplification.

  • DNA Sequencing: The amplified PCR product is then sequenced to determine the nucleotide sequence of the RT domain. Sanger sequencing has traditionally been the gold standard, but next-generation sequencing (NGS) is increasingly used for its ability to detect minor resistant variants within the viral population.

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any mutations associated with drug resistance.

Visualizations

HBV_Replication_and_Inhibition cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drugs Drug Action cccDNA cccDNA (covalently closed circular DNA) pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Capsid_Assembly Capsid Assembly (pgRNA encapsidation) pgRNA->Capsid_Assembly Reverse_Transcription Reverse Transcription (- strand DNA synthesis) Capsid_Assembly->Reverse_Transcription DNA_Synthesis DNA Synthesis (+ strand DNA synthesis) Reverse_Transcription->DNA_Synthesis Nucleocapsid Mature Nucleocapsid (contains rcDNA) DNA_Synthesis->Nucleocapsid Nucleocapsid->cccDNA Recycling to Nucleus Virion_Release Virion Release Nucleocapsid->Virion_Release HBV_Virion HBV Virion HBV_Virion->Capsid_Assembly Enters Cell & Uncoats Clevudine_Lamivudine This compound & Lamivudine (Nucleoside Analogs) Clevudine_Lamivudine->Reverse_Transcription Inhibit Clevudine_Lamivudine->DNA_Synthesis Inhibit Resistance_Testing_Workflow Start Patient Sample (Serum/Plasma) DNA_Extraction Viral DNA Extraction Start->DNA_Extraction PCR_Amplification PCR Amplification of Polymerase (RT) Gene DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing (Sanger or NGS) PCR_Amplification->Sequencing Data_Analysis Sequence Analysis (Comparison to Wild-Type) Sequencing->Data_Analysis Report Resistance Report (Identified Mutations) Data_Analysis->Report

Clevudine in the Management of Lamivudine-Resistant Chronic Hepatitis B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of antiviral resistance in chronic hepatitis B (CHB), this guide provides a detailed comparison of Clevudine's efficacy in patients who have developed resistance to Lamivudine. This document synthesizes data from various clinical studies to offer a clear perspective on virological and biochemical responses, alongside alternative therapeutic strategies.

Executive Summary

This compound, a nucleoside analog, has demonstrated potent antiviral activity against the hepatitis B virus (HBV). However, its application in patients with pre-existing Lamivudine resistance is significantly limited due to cross-resistance, stemming from the fact that the primary mutation associated with Lamivudine resistance (rtM204I/V) also confers resistance to this compound. Clinical data indicates that while this compound can initially suppress HBV DNA in some Lamivudine-experienced patients, the rate of viral breakthrough and development of resistance is substantially high. This has led to recommendations against its use as a monotherapy in this patient population. The standard of care for Lamivudine-resistant CHB has shifted towards more potent nucleos(t)ide analogs with a high barrier to resistance, such as Entecavir and Tenofovir, or combination therapies.

Comparative Efficacy of Antiviral Therapies in Lamivudine-Resistant CHB

The following tables summarize the virological and biochemical responses observed in clinical studies evaluating different therapeutic approaches for Lamivudine-resistant CHB.

Table 1: Virological and Biochemical Response to this compound in Lamivudine-Experienced Patients

Study/AuthorNumber of PatientsTreatment DurationBaseline HBV DNA (log10 copies/mL)HBV DNA Reduction (log10 copies/mL)Undetectable HBV DNAALT NormalizationHBeAg SeroconversionViral Breakthrough
Lee et al. (2009)[1]751 year6.6Not Reported51.9% (<2,000 copies/mL)Not Reported16.7%44.4%

Table 2: Comparative Efficacy of Rescue Therapies for this compound-Resistant CHB (often preceded by Lamivudine resistance)

Study/AuthorTreatment GroupNumber of PatientsTreatment DurationUndetectable HBV DNA (<70 IU/mL)
Lim et al. (2012)[2]Adefovir (ADV)1248 weeks0%
Lim et al. (2012)[2]This compound + ADV2148 weeks57.1%
Lim et al. (2012)[2]Lamivudine + ADV3448 weeks21.2%
Lim et al. (2012)[2]Entecavir (ETV)4048 weeks27.5%

Experimental Protocols

Below are the generalized methodologies from the cited studies for evaluating the efficacy of antiviral therapies in Lamivudine-resistant CHB patients.

Study Design:
  • Lee et al. (2009): A retrospective study comparing the long-term efficacy of this compound in nucleos(t)ide-naïve and Lamivudine-experienced patients with CHB.[1]

  • Lim et al. (2012): A multicenter cohort study evaluating the efficacy of different rescue therapies for patients with this compound-resistant CHB, many of whom had prior Lamivudine exposure.[2]

Patient Population:
  • Inclusion Criteria:

    • Adult patients with HBsAg positive for more than 6 months.

    • Serum HBV DNA levels detectable by PCR assay.

    • For Lamivudine-resistant cohorts, a documented history of Lamivudine treatment and evidence of virologic breakthrough with confirmed Lamivudine resistance mutations (e.g., rtM204I/V).

    • For this compound rescue therapy studies, confirmed genotypic resistance to this compound (rtM204I mutation).[2]

  • Exclusion Criteria:

    • Co-infection with hepatitis C, hepatitis D, or HIV.

    • Decompensated liver disease.

    • Hepatocellular carcinoma.

    • Significant renal impairment.

    • Previous treatment with the rescue therapy being studied.

Treatment:
  • This compound Monotherapy: this compound administered orally at a dose of 30 mg once daily.

  • Combination Therapies:

    • This compound + Adefovir: this compound 30 mg daily plus Adefovir 10 mg daily.[2]

    • Lamivudine + Adefovir: Lamivudine 100 mg daily plus Adefovir 10 mg daily.[2]

    • Entecavir Monotherapy: Entecavir 1.0 mg daily (for Lamivudine-refractory patients).[2]

Efficacy Assessments:
  • Virological Response:

    • Serum HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays at baseline and at regular intervals (e.g., every 12 or 24 weeks) during treatment.

    • Undetectable HBV DNA was defined as a level below the lower limit of quantification of the assay used.

    • Viral breakthrough was defined as a >1 log10 IU/mL increase in HBV DNA from nadir.

  • Biochemical Response:

    • Serum alanine aminotransferase (ALT) levels were monitored at baseline and throughout the study to assess liver inflammation. Normalization of ALT was a key endpoint.

  • Serological Response:

    • HBeAg and anti-HBe status were assessed at baseline and at the end of treatment to determine HBeAg loss or seroconversion.

  • Genotypic Resistance:

    • Direct sequencing of the HBV polymerase gene was performed at baseline and at the time of virologic breakthrough to identify resistance-associated mutations.

Signaling Pathways and Experimental Workflow

Mechanism of Action and Resistance

This compound, a pyrimidine nucleoside analog, is phosphorylated intracellularly to its active triphosphate form.[3][4] This active metabolite inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, leading to chain termination and cessation of viral DNA synthesis.[3][4][5] The primary mutation conferring Lamivudine resistance, rtM204I/V, is located in the active site of the HBV polymerase and also reduces the susceptibility to this compound, leading to cross-resistance.

cluster_0 HBV Replication Cycle cluster_1 This compound Intervention rcDNA Relaxed Circular DNA cccDNA cccDNA rcDNA->cccDNA Enters Nucleus New_Virions New Virions rcDNA->New_Virions Assembly pgRNA pregenomic RNA cccDNA->pgRNA Transcription HBV_Polymerase HBV Polymerase pgRNA->HBV_Polymerase Encapsidation Reverse_Transcription Reverse Transcription HBV_Polymerase->Reverse_Transcription Initiates Reverse_Transcription->rcDNA Synthesizes This compound This compound Clevudine_TP This compound Triphosphate This compound->Clevudine_TP Phosphorylation Clevudine_TP->Reverse_Transcription Inhibits Lamivudine_Resistance Lamivudine Resistance (rtM204I/V) Lamivudine_Resistance->Clevudine_TP Reduces Efficacy cluster_screening Patient Screening cluster_enrollment Enrollment & Randomization cluster_treatment Treatment & Monitoring cluster_outcomes Outcome Assessment Screening Screening of CHB Patients on Lamivudine Therapy Virologic_Breakthrough Identify Virologic Breakthrough (Increase in HBV DNA) Screening->Virologic_Breakthrough Genotypic_Analysis Genotypic Analysis for Lamivudine Resistance (rtM204I/V) Virologic_Breakthrough->Genotypic_Analysis Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Genotypic_Analysis->Inclusion_Exclusion Randomization Randomize to Treatment Arms Inclusion_Exclusion->Randomization Treatment_A Arm A: This compound Monotherapy Randomization->Treatment_A Treatment_B Arm B: Alternative Therapy (e.g., Entecavir, Tenofovir) Randomization->Treatment_B Monitoring Monitor HBV DNA, ALT, HBeAg (e.g., Weeks 12, 24, 48) Treatment_A->Monitoring Treatment_B->Monitoring Efficacy_Analysis Analyze Virological, Biochemical, and Serological Responses Monitoring->Efficacy_Analysis Resistance_Analysis Assess Development of Further Resistance Mutations Monitoring->Resistance_Analysis Safety_Analysis Evaluate Safety and Tolerability Monitoring->Safety_Analysis

References

Safety Operating Guide

Safe Disposal of Clevudine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of the antiviral nucleoside analog Clevudine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for pharmaceutical and potentially hazardous waste management.

Hazard Assessment and Classification

This compound is an antiviral drug used in the treatment of Hepatitis B. While specific classifications can vary, some antiviral medications are considered cytotoxic or cytostatic, necessitating their disposal as hazardous waste.[1] Given its mechanism of action as a nucleoside analog that interferes with viral DNA synthesis, it is prudent to handle and dispose of this compound with a high degree of caution.[2][3][4][5]

Key Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • In the absence of explicit guidance, treat this compound waste as potentially hazardous.

  • Personnel handling this compound waste should wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses.[6]

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.

  • Do not mix this compound waste with general laboratory or municipal trash.

  • Designated Waste Containers: Use clearly labeled, leak-proof containers specifically for this compound waste. For cytotoxic or cytostatic waste, yellow containers with purple lids are often recommended.[1]

  • Types of Waste:

    • Solid Waste: Unused or expired tablets, contaminated PPE (gloves, masks, gowns), and lab materials (e.g., weigh boats, contaminated bench paper).

    • Liquid Waste: Solutions containing this compound.

    • Sharps: Needles, syringes, or other sharp instruments contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[6]

Waste TypeContainer Recommendation
Solid this compound WasteLabeled, sealed, leak-proof hazardous waste container.
Liquid this compound WasteLabeled, sealed, leak-proof hazardous waste container.
Contaminated SharpsPuncture-resistant, labeled cytotoxic sharps container.

On-site Handling and Temporary Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.

  • Storage: Store this compound waste in a designated, secure area away from general lab traffic. This area should be well-ventilated.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers.

Disposal Procedures

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.

Step-by-Step Disposal Workflow:

  • Segregate Waste: At the point of generation, separate this compound-contaminated materials from all other waste streams.

  • Contain Waste: Place the segregated waste into the appropriate, clearly labeled hazardous waste containers.

  • Store Securely: Move the sealed containers to a designated hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor to schedule a pickup.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately for transportation and disposal.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Secure Storage cluster_3 Step 4: Final Disposal A Unused this compound D Labeled Hazardous Solid Waste Container A->D B Contaminated Labware (Gloves, Pipettes) B->D C This compound Solutions E Labeled Hazardous Liquid Waste Container C->E F Designated Hazardous Waste Accumulation Area D->F E->F G Licensed Hazardous Waste Disposal Vendor F->G

This compound Waste Disposal Workflow

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Experimental Protocol for Small Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection.

  • Contain the Spill:

    • For liquid spills, cover with absorbent pads.

    • For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area:

    • Working from the outside in, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).

    • Place all materials into a designated hazardous waste bag or container.

  • Decontaminate:

    • Clean the spill area with a detergent solution, followed by a rinse with clean water.

    • Dispose of all cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE, placing the outermost pair of gloves in the hazardous waste container first, followed by the gown and other protective equipment.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Report the spill to your EHS department in accordance with institutional policy.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always comply with their institution's specific safety protocols and all local, regional, and national regulations for hazardous waste disposal.

References

Essential Safety and Logistical Guidance for Handling Clevudine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Clevudine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal protocols to minimize exposure and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

This compound is a synthetic pyrimidine nucleoside analog with antiviral activity.[1] While specific occupational exposure limits (OELs) and comprehensive toxicity data such as LD50 are not publicly available, it is prudent to handle this compound as a potent pharmaceutical compound. A conservative approach, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure, is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following PPE is essential when handling this compound powder or solutions:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[2]

  • Hand Protection: Wear two pairs of powder-free, disposable nitrile gloves. Gloves should be changed immediately if contaminated, and always upon completion of a task.

  • Body Protection: A disposable, back-closing gown made of a low-permeability fabric is required. Ensure cuffs are tucked into the inner pair of gloves.

  • Respiratory Protection: When handling this compound powder outside of a containment device (e.g., weighing), a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[2] All work with potent compounds should ideally be performed within a certified chemical fume hood or other ventilated enclosure to minimize aerosol generation.

Physical & Chemical Properties of this compound
Molecular Formula C₁₀H₁₃FN₂O₅[1]
Molecular Weight 260.22 g/mol [1]
Appearance White crystalline powder
Solubility Soluble in DMSO and DMF
CAS Number 163252-36-6[1]
Occupational Exposure Limit (OEL) Not Established
LD50 Not Available

Experimental Workflow for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps to ensure safety from preparation to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weighing Weigh this compound in a Ventilated Enclosure don_ppe->weighing solubilization Prepare Stock Solutions in Fume Hood weighing->solubilization experiment Perform Experimental Procedures solubilization->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure
  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Environmental Health and Safety (EHS) personnel should be consulted for guidance.

  • Unused Product: For small quantities of unused this compound, the FDA recommends mixing the compound with an unappealing substance like used coffee grounds or cat litter. This mixture should then be placed in a sealed plastic bag or container before being disposed of in the trash, provided this aligns with local regulations.

  • Waste Pickup: Arrange for the pickup of hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.

disposal_plan start This compound Waste Generated waste_type Solid, Liquid, or Sharps? start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Place in Designated Sharps Container sharps->sharps_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision-making process for the proper segregation and disposal of this compound waste.

References

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Retrosynthesis Analysis

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